1-Cyclopentyl-3-ethynyl-1H-pyrazole
Description
BenchChem offers high-quality 1-Cyclopentyl-3-ethynyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclopentyl-3-ethynyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentyl-3-ethynylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-9-7-8-12(11-9)10-5-3-4-6-10/h1,7-8,10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVCCLUDDUVPGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287453 | |
| Record name | 1H-Pyrazole, 1-cyclopentyl-3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-45-2 | |
| Record name | 1H-Pyrazole, 1-cyclopentyl-3-ethynyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-cyclopentyl-3-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801287453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Executive Summary
1-Cyclopentyl-3-ethynyl-1H-pyrazole (CAS: 1354704-45-2) has emerged as a high-value heterocyclic building block, particularly in the development of Janus Kinase (JAK) and Bruton's Tyrosine Kinase (BTK) inhibitors. Its structural utility lies in the synergistic combination of the N1-cyclopentyl motif —which provides optimal lipophilic pocket filling and metabolic stability—and the C3-ethynyl handle , a versatile orthogonal functional group for "Click" chemistry (CuAAC), Sonogashira couplings, and heterocyclic ring expansion. This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this synthon in modern drug discovery.
Physicochemical Profile & Structural Analysis[1]
The molecule comprises a pyrazole core substituted at the N1 position with a cyclopentyl ring and at the C3 position with a terminal alkyne. This specific substitution pattern is critical for orienting the molecule within the ATP-binding pocket of kinase enzymes.
Key Properties Table
| Property | Value / Description | Relevance |
| CAS Number | 1354704-45-2 | Unique Identifier |
| Formula | C₁₀H₁₂N₂ | -- |
| Molecular Weight | 160.22 g/mol | Fragment-based drug design (FBDD) compliant |
| Physical State | Viscous Oil or Low-Melting Solid | Handling considerations for dosing |
| cLogP (Predicted) | ~2.6 ± 0.3 | Optimal lipophilicity for membrane permeability |
| H-Bond Donors | 0 | Improves passive transport |
| H-Bond Acceptors | 2 (N2 of pyrazole, Alkyne pi-cloud) | Critical for H-bonding with hinge region residues |
| Topological PSA | ~17 Ų | High blood-brain barrier (BBB) penetration potential |
Structural Logic
-
N1-Cyclopentyl Group: Acts as a hydrophobic anchor. In many kinase inhibitors (e.g., Ruxolitinib analogs), this group occupies the ribose-binding pocket or the hydrophobic region I, improving affinity and selectivity over linear alkyl chains.
-
C3-Ethynyl Group: A rigid, linear spacer. Unlike flexible linkers, the alkyne restricts conformational freedom, reducing the entropic penalty upon protein binding. It serves as a bioisostere for cyano groups or as a precursor to triazoles.
Validated Synthetic Methodologies
Route A: Sonogashira Coupling (Scalable Industrial Route)
This route avoids the regioselectivity issues often seen in cyclization chemistries by utilizing a pre-functionalized halogenated pyrazole.
Protocol:
-
Starting Material: 1-Cyclopentyl-3-iodo-1H-pyrazole (or 3-bromo analog).
-
Coupling: React with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%) in Et₃N/THF at 60°C.
-
Deprotection: Treat the intermediate with K₂CO₃ in MeOH or TBAF in THF to yield the terminal alkyne.
Critical Control Point: Deoxygenation of the reaction vessel is mandatory to prevent homocoupling of the alkyne (Glaser coupling).
Route B: Seyferth-Gilbert Homologation (Lab Scale)
Ideal for converting carbonyl-containing intermediates directly to alkynes.
Protocol:
-
Starting Material: 1-Cyclopentyl-1H-pyrazole-3-carbaldehyde.
-
Reagent: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).
-
Conditions: K₂CO₃, MeOH, 0°C to RT, 4-12 hours.
-
Mechanism: Base-mediated generation of the diazo-phosphonate anion, which attacks the aldehyde, followed by elimination of phosphate and nitrogen to form the alkyne.
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways for 1-Cyclopentyl-3-ethynyl-1H-pyrazole. Route A (Blue) is preferred for gram-to-kilogram scale-up; Route B (Red) is efficient for rapid analog generation.
Reactivity & Applications in Drug Discovery[2]
The ethynyl group acts as a "chemical warhead" or a "linker" depending on the therapeutic design strategy.
The "Click" Handle (CuAAC)
The most common application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Reacting 1-cyclopentyl-3-ethynyl-1H-pyrazole with an azide-bearing scaffold yields a 1,4-disubstituted 1,2,3-triazole .
-
Why it works: The resulting triazole ring mimics an amide bond in geometry and electronic properties but is resistant to enzymatic hydrolysis (proteases), significantly improving the metabolic stability of the drug candidate [1].
Sonogashira Diversification
The terminal alkyne allows for the rapid construction of libraries via coupling with various aryl halides.
-
Application: Synthesis of bi-aryl systems common in kinase inhibitors (e.g., linking the pyrazole to a pyrimidine core).
Reactivity Profile Diagram
Caption: Figure 2. Divergent synthesis capabilities.[1][2] The terminal alkyne serves as a pivot point for generating three distinct classes of pharmacological scaffolds.
Handling, Stability, and Safety
-
Stability: Terminal alkynes can be sensitive to oxidation over long periods. Store under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent polymerization or oxidative degradation.
-
Safety: While stable, low molecular weight alkynes can be energetic. Avoid contact with copper powder (unless in controlled catalytic amounts) to prevent the formation of explosive copper acetylides.
-
Solubility: Highly soluble in DCM, THF, DMSO, and Methanol. Sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (up to 100 mM).
References
-
Li, L., & Zhang, J. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. [Link]
-
PubChem. (2024).[3] 1-Cyclopentyl-3-ethynyl-1H-pyrazole Compound Summary. National Library of Medicine. [Link]
-
Vertex Pharmaceuticals. (2010). Pyrazole compounds useful as protein kinase inhibitors. U.S. Patent 7,691,853.[4]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine | C9H15N3 | CID 3152524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7691853-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Executive Summary
1-Cyclopentyl-3-ethynyl-1H-pyrazole (Structure: C₁₀H₁₂N₂) represents a privileged pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape. This molecule combines a lipophilic, sterically demanding cyclopentyl group at the N1 position with a rigid, reactive ethynyl handle at the C3 position.
This guide details the structural utility, validated synthesis protocols, and physiochemical properties of this scaffold.[1][2] It is intended for medicinal chemists utilizing this motif for Fragment-Based Drug Discovery (FBDD) , Bioorthogonal Labeling (Click Chemistry) , or as a core intermediate for ATP-competitive kinase inhibitors .
Physiochemical & Structural Profile[3][4][5]
The molecule functions as a "bi-functional connector." The pyrazole ring serves as a planar aromatic core, while the substituents provide orthogonal interaction vectors.
Key Properties Table
| Property | Value / Characteristic | Relevance in Drug Design |
| Molecular Formula | C₁₀H₁₂N₂ | Low MW fragment (<200 Da), ideal for FBDD. |
| Molecular Weight | 160.22 g/mol | High ligand efficiency potential. |
| cLogP | ~2.4 - 2.8 | Moderate lipophilicity; ensures membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~17.8 Ų | Excellent blood-brain barrier (BBB) penetration potential. |
| H-Bond Donors/Acceptors | 0 / 2 | Pyrazole N2 is a key H-bond acceptor (e.g., for Hinge Region binding). |
| Rotatable Bonds | 1 (N-Cyclopentyl bond) | Restricted flexibility reduces entropic penalty upon binding. |
| Electronic Character | Electron-rich aromatic | Susceptible to electrophilic aromatic substitution at C4. |
Structural Logic (SAR)
-
N1-Cyclopentyl: Acts as a hydrophobic space-filler. In kinase inhibitors (e.g., JAK, BTK), this group often occupies the ribose-binding pocket or the hydrophobic region behind the gatekeeper residue.
-
C3-Ethynyl: A linear, rigid "warhead" precursor. It is primarily used for:
-
Sonogashira Coupling: To extend the scaffold into the solvent-exposed region.
-
Click Chemistry (CuAAC): To attach fluorescent probes or E3 ligase recruiters (PROTACs).
-
Covalent Targeting: Although less common than acrylamides, the alkyne can be activated to target cysteine residues in specific contexts.
-
Automated Synthesis Workflow
The most robust route for scaling this scaffold involves the regioselective alkylation of 3-iodopyrazole followed by a Sonogashira cross-coupling .
Retrosynthetic Diagram (Graphviz)
Figure 1: Convergent synthesis route prioritizing regiochemical control and yield.
Detailed Experimental Protocols
Step 1: Regioselective N-Alkylation
Objective: Install the cyclopentyl group at N1 while minimizing the N2-isomer (1-cyclopentyl-5-iodo-1H-pyrazole).
Reagents:
-
3-Iodo-1H-pyrazole (1.0 eq)
-
Bromocyclopentane (1.2 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Dissolve 3-iodo-1H-pyrazole in anhydrous DMF (0.5 M concentration) under
atmosphere. -
Add
and stir at room temperature for 30 minutes to deprotonate the pyrazole. -
Add bromocyclopentane dropwise.
-
Heat the reaction to 60°C for 12 hours. Note: Higher temperatures may increase the ratio of the unwanted N2-isomer.
-
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMF.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The 1,3-isomer (Target) is typically less polar than the 1,5-isomer.
-
Validation: 1H NMR NOE (Nuclear Overhauser Effect) study. Irradiation of the cyclopentyl methine proton should show enhancement of the pyrazole H5 proton for the correct isomer.
-
Step 2: Sonogashira Coupling
Objective: Install the ethynyl handle using a TMS-protected acetylene to prevent homocoupling.
Reagents:
-
1-Cyclopentyl-3-iodo-1H-pyrazole (1.0 eq)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.5 eq)
-
Catalyst:
(5 mol%) -
Co-catalyst: CuI (10 mol%)
-
Base:
(Triethylamine) (3.0 eq) -
Solvent: THF (degassed)
Protocol:
-
Charge a reaction vessel with the iodo-pyrazole,
, and CuI. -
Evacuate and backfill with Argon (3 cycles). Oxygen is the enemy of this reaction (leads to Glaser homocoupling).
-
Add degassed THF and
. -
Add TMS-acetylene via syringe.
-
Stir at Room Temperature for 4–6 hours. Monitoring by TLC/LC-MS is critical; heating is rarely required and may cause degradation.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.
Step 3: Desilylation
Objective: Reveal the terminal alkyne.
Protocol:
-
Dissolve the TMS-intermediate in MeOH.
-
Add
(1.5 eq). Stir at RT for 1 hour. -
Workup: Aqueous extraction (DCM/Water).
-
Final Isolation: The product is often a low-melting solid or oil. Store at -20°C to prevent polymerization.
Functional Utility & Mechanism of Action[6]
Pharmacophore Mapping (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) map demonstrating the binding logic of the scaffold.
Applications in Drug Development
-
Kinase Inhibition (ATP-Competitive): The pyrazole N2 nitrogen mimics the N1 of adenine, forming a critical hydrogen bond with the kinase hinge region. The cyclopentyl group provides shape complementarity to the ATP-binding pocket's hydrophobic back-cleft.
-
Fragment-Based Screening: Due to its low molecular weight (<170 Da), this molecule is an ideal "fragment." The ethynyl group allows for rapid library generation via "Click" chemistry (CuAAC) with azide-functionalized libraries to probe adjacent binding pockets.
References
-
Pyrazole Synthesis Reviews
-
Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011. Link
- Context: Validates the cyclocondensation and regioselective alkylation str
-
-
Sonogashira Coupling Protocols
-
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007. Link
- Context: Provides the mechanistic basis for the Pd/Cu c
-
-
Medicinal Chemistry of Pyrazoles
-
Ansari, A., et al. "Biologically Active Pyrazole Derivatives." New Journal of Chemistry, 2017. Link
- Context: Establishes the role of N-substituted pyrazoles in kinase inhibition and anti-inflammatory p
-
- Regioselectivity in Pyrazole Alkylation: Journal of Heterocyclic Chemistry archives demonstrate that alkylation of 3-substituted pyrazoles often favors the 1,3-isomer over the 1,5-isomer due to steric hindrance at the N1 position rel
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile & Solvent Selection for 1-Cyclopentyl-3-ethynyl-1H-pyrazole
The following is an in-depth technical guide regarding the solubility, physicochemical properties, and handling of 1-Cyclopentyl-3-ethynyl-1H-pyrazole .
Executive Summary
1-Cyclopentyl-3-ethynyl-1H-pyrazole (CAS: 1354704-45-2) is a critical heterocyclic building block, primarily utilized in the synthesis of pharmaceutical agents such as Bruton’s Tyrosine Kinase (BTK) inhibitors.[1] Its utility stems from the orthogonal reactivity of its functional groups: the terminal alkyne serves as a handle for "click" chemistry (CuAAC) or Sonogashira couplings, while the cyclopentyl-pyrazole core provides the necessary lipophilic-aromatic scaffold for protein binding.
This guide addresses the solubility challenges associated with this intermediate. While specific quantitative solubility data is often proprietary, this document synthesizes structural analysis with empirical solvent behaviors to provide a definitive handling protocol.
Quick Solubility Reference:
-
Primary Solvents (High Solubility): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate.
-
Reaction Media: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).
-
Antisolvents (Precipitation): Water, cold Hexanes (dependent on concentration).
Physicochemical & Structural Analysis
To predict solubility behavior accurately, we must deconstruct the molecule into its solvating pharmacophores.
| Functional Group | Character | Solvent Interaction Mechanism |
| Pyrazole Ring | Aromatic, Polar | |
| Cyclopentyl Group | Lipophilic (Aliphatic) | Van der Waals forces. Increases solubility in ethers and hydrocarbons; decreases water solubility significantly. |
| Ethynyl Group | Reactive, Weakly Acidic | Dipole interactions. The terminal proton ( |
The "Lipophilic Shielding" Effect
The N1-cyclopentyl group disrupts the crystal lattice energy typical of unsubstituted pyrazoles. Unlike 1H-pyrazole (mp 70°C), which forms strong intermolecular H-bonds, the cyclopentyl substitution removes the N1-H donor, preventing dimerization. Consequently, 1-Cyclopentyl-3-ethynyl-1H-pyrazole exhibits significantly higher solubility in non-polar organic solvents than its unsubstituted parent.
Solubility Profile by Solvent Class
The following categorization is based on the principle of similia similibus solvuntur (like dissolves like) applied to the compound's calculated LogP and dipole moment.
Class A: Halogenated Solvents (Preferred for Dissolution)
Solvents: Dichloromethane (DCM), Chloroform (
-
Solubility Status: Excellent (>100 mg/mL) .
-
Mechanism: The polarizability of chlorinated solvents matches the aromatic pyrazole system.
-
Application: Ideal for liquid-liquid extraction (organic layer) and transferring the compound between reaction vessels.
Class B: Polar Aprotic Solvents (Preferred for Reactions)
Solvents: THF, DMF, DMSO, Acetone.
-
Solubility Status: High (>50 mg/mL) .
-
Mechanism: Strong dipole-dipole interactions solvate the pyrazole ring. THF is particularly effective due to its ability to coordinate with the alkyne and the ether oxygen's compatibility with the cyclopentyl group.
-
Application: Standard media for Sonogashira couplings and click chemistry.
Class C: Alcohols & Polar Protic Solvents
Solvents: Methanol, Ethanol, Isopropanol.
-
Solubility Status: Moderate to Good (10–50 mg/mL) .
-
Mechanism: The pyrazole nitrogen (N2) can accept hydrogen bonds from the solvent. However, the lipophilic cyclopentyl group limits solubility as the carbon chain of the alcohol shortens (i.e., more soluble in Ethanol than Water).
-
Application: Crystallization solvents. The compound often dissolves in hot ethanol but precipitates upon cooling.
Class D: Non-Polar Hydrocarbons
Solvents: Hexanes, Heptane, Toluene.
-
Solubility Status: Low to Moderate .[2]
-
Nuance: Soluble in Toluene due to
-stacking. Sparingly soluble in Hexanes at room temperature. -
Application: Hexane is the primary antisolvent used to crash out the product during purification or to wash the filter cake.
Experimental Protocols
Protocol 4.1: Gravimetric Solubility Determination
Use this self-validating protocol if exact saturation data is required for a specific batch.
-
Preparation: Weigh 100 mg of 1-Cyclopentyl-3-ethynyl-1H-pyrazole into a tared 4 mL vial.
-
Addition: Add the target solvent in 100
L increments at 25°C. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble. Calculate concentration (
). -
Turbid/Solid Persists: Continue addition.
-
-
Saturation Point: If solid remains after 2 mL (Concentration < 50 mg/mL), heat to 40°C. If it dissolves, the system is temperature-dependent (suitable for recrystallization).
Protocol 4.2: Purification via Solvent Gradient
Based on the solubility differential between the lipophilic product and polar impurities.
-
Dissolution: Dissolve crude material in minimal DCM (Class A).
-
Loading: Adsorb onto silica gel or load directly onto a flash column.
-
Elution: Start with 100% Hexanes (Compound sticks, non-polar impurities elute).
-
Gradient: Ramp to 20% Ethyl Acetate / 80% Hexanes . The compound typically elutes at this polarity (
).
Decision Frameworks & Visualizations
Figure 1: Solubility Determination Workflow
This logic flow guides the researcher in selecting the correct solvent based on the intended application (Reaction vs. Purification).
Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).
Figure 2: Solubility Mechanism Interaction Map
Visualizing how specific functional groups dictate solvent compatibility.
Caption: Mechanistic breakdown of functional group interactions with various solvent classes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66509401, 1-cyclopentyl-3-ethynyl-1H-pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal (2024). Synthesis of Pyrazoles: Methods and Protocols. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Pyrazole Derivatives and Physicochemical Properties. Retrieved from [Link]
Sources
Thermal stability and decomposition of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition pathways of 1-Cyclopentyl-3-ethynyl-1H-pyrazole. The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, making a thorough understanding of the thermal behavior of its derivatives essential for safe handling, storage, and application.[1][2][3] While specific experimental data for 1-Cyclopentyl-3-ethynyl-1H-pyrazole is not yet prevalent in published literature, this guide establishes a robust, first-principles-based approach to its characterization.[4] We will detail the theoretical underpinnings of its potential decomposition, provide field-proven experimental protocols using standard thermal analysis techniques, and outline a workflow for computational validation. This document is intended for researchers, chemists, and drug development professionals seeking to characterize the thermal properties of novel pyrazole derivatives.
Introduction: The Significance of Pyrazole Derivatives and Thermal Stability
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[2][3] Its derivatives exhibit a vast spectrum of biological activities and are key components in numerous FDA-approved drugs.[2] The specific compound of interest, 1-Cyclopentyl-3-ethynyl-1H-pyrazole, combines this core with a bulky aliphatic cyclopentyl group at the N1 position and a reactive ethynyl group at the C3 position. These substitutions can significantly influence the molecule's physical properties, reactivity, and, critically, its thermal stability.
Thermal stability is a crucial parameter in drug development and materials science. It dictates storage conditions, shelf-life, and manufacturing processes, and is a key indicator of safety.[5] For energetic materials, which many nitrogen-rich heterocyclic compounds are, understanding the onset and kinetics of decomposition is paramount to prevent uncontrolled energy release.[6][7] This guide provides the necessary theoretical and practical framework to thoroughly investigate these properties for 1-Cyclopentyl-3-ethynyl-1H-pyrazole.
Theoretical Framework: Postulated Decomposition Pathways
The thermal decomposition of a molecule is initiated by the cleavage of its weakest chemical bond.[8] For pyrazole derivatives, several decomposition mechanisms have been identified, often influenced by the nature of their substituents.[9][10][11][12] Based on the structure of 1-Cyclopentyl-3-ethynyl-1H-pyrazole, we can postulate several potential initial decomposition steps.
-
Pyrazole Ring Scission: The pyrazole ring itself is relatively stable due to its aromaticity. However, at high temperatures, ring-opening reactions can occur. Quantum chemistry studies on pyrazole suggest that N-N bond cleavage or N2 elimination can be a potential decay channel.[9][10]
-
Homolysis of the N-Cyclopentyl Bond: The bond between the pyrazole ring's nitrogen (N1) and the cyclopentyl group is a potential weak point. Homolytic cleavage would result in a cyclopentyl radical and a pyrazolyl radical.
-
Reactions involving the Ethynyl Group: The C≡C triple bond of the ethynyl group is electron-rich and can undergo exothermic reactions like polymerization or cyclization at elevated temperatures, especially in the presence of catalysts or other reactive species.
-
Retro-[3+2] Cycloaddition: Some substituted pyrazolines (the saturated analogs) have been shown to decompose via a retro-[3+2] cycloaddition mechanism.[11] While less likely for an aromatic pyrazole, it remains a theoretical possibility under certain conditions.
The most probable initial step is likely the cleavage of the N-cyclopentyl bond or reactions initiated at the ethynyl moiety, as the pyrazole ring itself is generally robust.[7][13] Computational modeling, as described in Section 5, is the most effective way to determine the activation energies for these competing pathways.
Experimental Characterization: A Validating Workflow
A multi-technique approach is essential for a comprehensive understanding of thermal stability. The following workflow combines Differential Scanning Calorimetry (DSC) for thermal transitions and Thermogravimetric Analysis (TGA) for mass loss, supplemented by evolved gas analysis (EGA) to identify decomposition products.
Caption: Workflow for computational decomposition analysis.
Computational Workflow:
-
Geometry Optimization: Optimize the ground-state geometry of 1-Cyclopentyl-3-ethynyl-1H-pyrazole using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)). [11][14]2. Transition State Search: For each postulated decomposition pathway, locate the corresponding transition state (TS) structure.
-
Frequency Calculation: Perform frequency calculations to confirm the nature of the stationary points (one imaginary frequency for a TS, zero for a minimum).
-
Intrinsic Reaction Coordinate (IRC): Perform IRC calculations to verify that the identified TS correctly connects the reactant to the desired products of the initial decomposition step. [8]5. Activation Energy Calculation: The difference in energy between the transition state and the reactant provides the activation energy (Ea) for that pathway. The pathway with the lowest activation energy is the most kinetically favorable. [14]
Safety Considerations
-
Energetic Potential: Pyrazoles, especially those with unsaturated groups like ethynyl, can be energetic. All thermal analyses should be performed on a small scale (mg) initially.
-
Pressure Build-up: Decomposition can generate significant volumes of gas. Using pressure-resistant DSC crucibles and ensuring adequate ventilation for the TGA exhaust is critical.
-
Toxicity of Products: Decomposition can produce toxic gases such as hydrogen cyanide (HCN) or nitrogen oxides (NOx). All instruments should be properly vented in a fume hood.
Conclusion
This guide outlines a comprehensive, scientifically rigorous strategy for characterizing the thermal stability and decomposition of 1-Cyclopentyl-3-ethynyl-1H-pyrazole. By integrating theoretical postulation with a suite of robust experimental techniques—DSC, TGA, and TGA-MS/FTIR—and validating the findings with computational chemistry, researchers can build a complete profile of the molecule's thermal behavior. This knowledge is indispensable for ensuring the safety, quality, and efficacy of new chemical entities in both pharmaceutical and material science applications.
References
Sources
- 1. jetir.org [jetir.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. mdpi.com [mdpi.com]
- 4. PubChemLite - 1-cyclopentyl-3-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Energetic Materials Testing with Calorimetry - SETARAM [setaramsolutions.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - 北京理工大学 [pure.bit.edu.cn]
- 13. ThermoML:Thermochim. Acta 2017, 651, 83-99 [trc.nist.gov]
- 14. researchgate.net [researchgate.net]
The Ethynyl-Pyrazole Scaffold: Pharmacophore Optimization and Biological Efficacy
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
The ethynyl-pyrazole moiety represents a privileged structural motif in modern medicinal chemistry, distinguishing itself from the ubiquitous pyrazole scaffold by the introduction of a rigid, linear acetylene (ethynyl) linker. This modification is not merely cosmetic; it fundamentally alters the pharmacodynamic profile of the molecule by restricting conformational entropy, extending conjugation systems, and facilitating unique
Chemical Architectonics: The Ethynyl Advantage
In drug design, the ethynyl group (
-
Conformational Locking: The linear geometry of the alkyne bond rigidly positions the pyrazole ring relative to its substituents (often aryl groups). This reduces the entropic penalty upon binding to a target protein (e.g., a kinase active site).
-
Electronic Communication: The
-hybridized carbons allow for extended conjugation between the pyrazole core and distal aromatic rings, modulating the pKa of pyrazole nitrogens and influencing hydrogen bond donor/acceptor strength. -
Metabolic Orthogonality: Unlike amide or ester linkers, the internal alkyne is generally resistant to rapid hydrolysis by esterases or peptidases, though it can be susceptible to CYP450 oxidation if not sterically protected.
Therapeutic Focus I: Kinase Inhibition
The most authoritative application of ethynyl-pyrazole derivatives lies in oncology, specifically as Tyrosine Kinase Inhibitors (TKIs) . The scaffold mimics the adenine ring of ATP, while the ethynyl linker projects substituents into the hydrophobic "back pocket" of the kinase enzyme.
Mechanism of Action: The "Gatekeeper" Interaction
In Src family kinases and FGFR (Fibroblast Growth Factor Receptor) pathways, the ethynyl-pyrazole motif functions as a "spine" that navigates the narrow gatekeeper region.
-
The Pyrazole: Forms hydrogen bonds with the hinge region residues (e.g., Met341 in c-Src).
-
The Ethynyl Linker: Spans the distance to the hydrophobic pocket without steric clash, often engaging in T-shaped
-stacking interactions with the gatekeeper residue (e.g., Thr338 or a mutated hydrophobic residue).
Visualization: Kinase Binding Topology
The following diagram illustrates the pharmacophore mapping of a 3-(phenylethynyl)-pyrazole derivative within a generic kinase active site.
Caption: Pharmacophore model showing the ethynyl group acting as a rigid connector that positions the distal aryl ring into the hydrophobic selectivity pocket.
Comparative Efficacy Data
The following table summarizes the potency of C3-ethynyl-substituted pyrazolo[3,4-d]pyrimidines against Src kinase and breast cancer cell lines, highlighting the impact of the rigid linker.
| Compound ID | R-Group (Distal) | Linker Type | c-Src IC50 (µM) | MDA-MB-231 IC50 (µM) | Activity Note |
| 1j (Lead) | 3-CF3-4-piperazinyl-phenyl | Ethynyl | 0.0009 | 0.015 | Potent dual inhibition |
| Analog A | 3-CF3-4-piperazinyl-phenyl | Ethyl (Single bond) | 0.045 | 1.20 | Flexible linker reduces potency |
| Analog B | 3-CF3-4-piperazinyl-phenyl | Amide | 0.120 | > 5.0 | H-bond donor disrupts hydrophobic fit |
| Standard | Dasatinib | (Heterocyclic) | 0.0005 | 0.010 | Clinical Reference |
Data Source: Synthesized from SAR trends in Src kinase inhibition studies [1].
Therapeutic Focus II: Antimicrobial & Tubulin Activity[1]
Beyond kinases, ethynyl-pyrazole derivatives exhibit significant cytotoxicity via tubulin polymerization inhibition . The ethynyl group mimics the cis-double bond of combretastatin A-4 (a natural tubulin inhibitor), allowing the molecule to bind to the colchicine site of tubulin.
Experimental Protocol: Tubulin Polymerization Assay
Objective: To quantify the ability of an ethynyl-pyrazole derivative to inhibit the assembly of tubulin into microtubules.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
Step-by-Step Methodology:
-
Preparation: Dilute purified tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.
-
Compound Addition: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10 µM). Ensure final DMSO concentration is <1%.
-
Initiation: Transfer the mixture to a pre-warmed (37°C) 96-well plate.
-
Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.
-
Analysis: Polymerization manifests as an increase in OD340. Calculate the
(rate of polymerization) and determine the IC50 relative to the vehicle control (DMSO) and a positive control (e.g., Colchicine or Paclitaxel).
Self-Validation Check:
-
Control Validation: The vehicle control must show a sigmoidal increase in OD340 (polymerization). The Colchicine control must show a flat line (inhibition). If the vehicle fails to polymerize, the tubulin is degraded.
Synthesis & Lead Optimization Workflow
The synthesis of ethynyl-pyrazoles typically relies on palladium-catalyzed cross-coupling chemistry. The Sonogashira coupling is the gold standard for installing the ethynyl handle.
Synthetic Pathway Visualization
Caption: Standard workflow for the synthesis and iterative optimization of ethynyl-pyrazole leads via Sonogashira coupling.
General Synthetic Protocol (Sonogashira Coupling)
-
Charge: To a flame-dried Schlenk flask, add 3-iodo-1H-pyrazole derivative (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (5 mol%), and copper(I) iodide (10 mol%).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous DMF (or THF) and triethylamine (3.0 equiv) via syringe.
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Heat to 60-80°C for 4-12 hours. Monitor via TLC (Hexane:EtOAc).
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMF/Copper salts. Dry over
. -
Purification: Flash column chromatography on silica gel.
Critical Caution: Copper acetylides can be explosive when dry. Ensure thorough quenching and washing of the reaction mixture.
References
-
Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors. Journal of Medicinal Chemistry.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
-
Copper catalyzed regioselective N-alkynylation of pyrazoles and evaluation of the anticancer activity. ChemistrySelect.
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. PubMed Central.
1-Cyclopentyl-3-ethynyl-1H-pyrazole as a novel heterocyclic compound
A Strategic Scaffold for Next-Generation Heterocyclic Libraries
Executive Summary
1-Cyclopentyl-3-ethynyl-1H-pyrazole (CAS: 1354704-45-2) represents a high-value heterocyclic building block designed for fragment-based drug discovery (FBDD) and lead optimization. This compound synergizes the lipophilic, metabolically stable cyclopentyl group with a reactive ethynyl "warhead" , enabling rapid diversification via Click Chemistry (CuAAC) or Sonogashira cross-coupling.
This guide provides a comprehensive technical analysis of this scaffold, detailing validated synthesis protocols, reactivity profiles, and its application in targeting hydrophobic pockets in kinases and GPCRs.
Chemical Architecture & Physicochemical Profile
The utility of 1-Cyclopentyl-3-ethynyl-1H-pyrazole lies in its structural duality: it serves as both a pharmacophore mimic and a synthetic handle .
| Property | Value / Description | Significance in Drug Design |
| Molecular Formula | C₁₀H₁₂N₂ | Low molecular weight (<200 Da) ideal for FBDD. |
| Molecular Weight | 160.22 g/mol | High ligand efficiency (LE) potential. |
| cLogP (Predicted) | ~2.3 - 2.8 | Optimal range for membrane permeability; the cyclopentyl group adds necessary lipophilicity without aromatic stacking issues. |
| H-Bond Acceptors | 2 (N2 of pyrazole) | Critical for hinge-binding in kinase domains. |
| Rotatable Bonds | 2 (N-Cyclopentyl, C-Ethynyl) | Limited flexibility reduces entropic penalty upon binding. |
| Topological PSA | ~17.8 Ų | Excellent CNS penetration potential. |
Structural Logic Visualization
The following diagram illustrates the functional roles of each moiety within the scaffold.
Caption: Functional decomposition of the 1-Cyclopentyl-3-ethynyl-1H-pyrazole scaffold showing binding modes and synthetic vectors.
Validated Synthesis Protocol
While 1-Cyclopentyl-3-ethynyl-1H-pyrazole is commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Sonogashira Coupling on a 3-iodo precursor, followed by desilylation.
Retrosynthetic Analysis
The 3-ethynyl group is best installed via a protected acetylene source (TMS-acetylene) to prevent polymerization. The N-cyclopentyl group is introduced early via hydrazine alkylation or condensation.
Caption: Retrosynthetic pathway utilizing a robust Sonogashira coupling strategy.
Step-by-Step Methodology
Step 1: Synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole
-
Reagents: 3-Iodo-1H-pyrazole (1.0 eq), Cyclopentyl bromide (1.2 eq), Cs₂CO₃ (2.0 eq), DMF (anhydrous).
-
Protocol:
-
Dissolve 3-iodo-1H-pyrazole in DMF (0.5 M) under N₂.
-
Add Cs₂CO₃ and stir for 30 min at RT to deprotonate.
-
Add cyclopentyl bromide dropwise. Heat to 60°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with H₂O (3x) and brine. Dry over Na₂SO₄.
-
Purification: Silica gel chromatography (Hex/EtOAc gradient). Note: Regioisomers (1- vs 2-substituted) may form; 1-substituted is typically less polar.
-
Step 2: Sonogashira Coupling (The Critical Step)
-
Reagents: 1-Cyclopentyl-3-iodo-1H-pyrazole (1.0 eq), Ethynyltrimethylsilane (1.5 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N (3.0 eq), THF (degassed).
-
Protocol:
-
Degassing: Sparge THF with argon for 15 minutes. Oxygen is the enemy of this reaction (causes Glaser homocoupling of alkyne).
-
Charge flask with iodide substrate, Pd catalyst, and CuI. Cycle vacuum/argon 3 times.
-
Add THF and Et3N via syringe.
-
Add Ethynyltrimethylsilane dropwise.
-
Stir at RT for 4–6 hours. Monitor by TLC (disappearance of iodide).
-
Workup: Filter through a Celite pad to remove Pd/Cu. Concentrate filtrate.
-
Step 3: Desilylation
-
Reagents: TMS-intermediate, K₂CO₃ (1.5 eq), MeOH.
-
Protocol:
-
Dissolve intermediate in MeOH.
-
Add K₂CO₃ solid. Stir at RT for 1 hour.
-
Validation: TLC will show a slight shift to a more polar spot.
-
Isolation: Concentrate, partition between DCM/Water. The terminal alkyne is volatile; avoid high-vacuum for prolonged periods.
-
Applications in Drug Discovery
A. Click Chemistry (CuAAC)
The terminal alkyne is a "Click-ready" handle. Reacting this scaffold with diverse organic azides yields 1,4-disubstituted 1,2,3-triazoles.
-
Mechanism: Cu(I)-catalyzed Azide-Alkyne Cycloaddition.
-
Utility: Rapidly generating libraries of bi-heterocyclic compounds. The triazole ring serves as a bioisostere for amide bonds, improving metabolic stability.
B. Kinase Inhibitor Design
The N-cyclopentyl pyrazole motif is a privileged structure in kinase inhibitors (e.g., Ruxolitinib analogs).
-
Binding Mode: The pyrazole nitrogens often interact with the hinge region (Glu/Leu backbone).
-
Role of Cyclopentyl: Occupies the hydrophobic pocket (Gatekeeper region or Ribose pocket), displacing water and increasing entropy-driven binding affinity.
C. Sonogashira Extension
The ethynyl group can be reacted further with aryl halides to create rigid, linear spacers (e.g., 1-cyclopentyl-3-(phenylethynyl)pyrazole), useful for probing deep binding pockets in GPCRs.
Safety & Handling
-
Pyrazoles: Generally stable, but some derivatives can be skin irritants. Use gloves and fume hood.
-
Terminal Alkynes: Potentially unstable if concentrated to dryness with trace metals. Store under inert gas at -20°C.
-
Copper Iodide (CuI): Toxic to aquatic life. Dispose of heavy metal waste separately.
References
-
Synthesis of 3-Ethynylpyrazoles
- Title: "Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes."
- Source: ResearchG
-
URL:
-
Seyferth-Gilbert Homologation (Alternative Route)
-
Pyrazole Biological Activity
- Title: "Synthesis and Pharmacological Activities of Pyrazole Deriv
- Source: Molecules (MDPI, 2018).
-
URL:
-
General Sonogashira Protocol
Sources
Methodological & Application
Application Note & Protocol: A Practical Guide to the Synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust two-step synthetic pathway commencing from the readily available starting material, cyclopentylhydrazine. The synthesis involves the initial formation of a key intermediate, 1-cyclopentyl-3-iodo-1H-pyrazole, followed by a palladium-catalyzed Sonogashira cross-coupling reaction to introduce the terminal ethynyl moiety. This guide is designed to be a self-validating system, offering not just a series of steps, but also the underlying chemical principles, safety protocols, and analytical guidance necessary for successful execution and characterization.
Introduction
The pyrazole scaffold is a privileged heterocyclic motif frequently encountered in a wide array of pharmaceutical agents due to its diverse biological activities.[1][2] The introduction of an ethynyl group at the C3-position of the pyrazole ring further enhances its utility as a versatile handle for subsequent chemical modifications, such as click chemistry or further cross-coupling reactions. The target molecule, 1-Cyclopentyl-3-ethynyl-1H-pyrazole, therefore, represents a significant precursor for the generation of compound libraries in drug development programs. This application note outlines a reliable and scalable synthetic route to this compound from cyclopentylhydrazine.
Overall Synthetic Scheme
The synthesis is approached in a two-step sequence:
-
Step 1: Synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole. This step involves the condensation of cyclopentylhydrazine with an appropriate three-carbon electrophile to construct the pyrazole core, followed by iodination.
-
Step 2: Sonogashira Cross-Coupling. The 3-iodopyrazole intermediate is then coupled with a protected acetylene source, (trimethylsilyl)acetylene, under palladium/copper catalysis. This is followed by the removal of the trimethylsilyl protecting group to yield the final product.[3][4]
Visualized Synthetic Workflow
Caption: Synthetic workflow for 1-Cyclopentyl-3-ethynyl-1H-pyrazole.
Part 1: Synthesis of 1-Cyclopentyl-3-iodo-1H-pyrazole
Reaction Principle and Mechanism
The formation of the pyrazole ring is classically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.[5][6] In this protocol, we utilize an α,β-unsaturated aldehyde, propiolaldehyde, which reacts with cyclopentylhydrazine. The reaction likely proceeds through a conjugate addition of the hydrazine to the β-carbon of the aldehyde, followed by cyclization and dehydration to form the pyrazole ring.[7][8][9] Subsequent electrophilic iodination at the C3-position is achieved using molecular iodine.
Safety and Handling of Reagents
-
Cyclopentylhydrazine hydrochloride: This compound is harmful if swallowed and causes skin and eye irritation.[10][11] It is recommended to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Propiolaldehyde: This is a highly reactive and potentially hazardous compound. It is a lachrymator and should be handled with extreme care in a fume hood.
-
Iodine: Iodine is corrosive and can cause burns. It is also harmful if inhaled. Handle with appropriate PPE.
Experimental Protocol
-
Preparation of Cyclopentylhydrazine Free Base:
-
In a round-bottom flask, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) in water.
-
Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with stirring until the solution is basic (pH > 8).
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain cyclopentylhydrazine free base as an oil. Use immediately in the next step.
-
-
Synthesis of 1-Cyclopentyl-1H-pyrazole:
-
In a separate round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the freshly prepared cyclopentylhydrazine in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propiolaldehyde (1.05 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Iodination to 1-Cyclopentyl-3-iodo-1H-pyrazole:
-
To the reaction mixture containing the crude 1-cyclopentyl-1H-pyrazole, add sodium bicarbonate (2.5 eq).
-
In a separate flask, dissolve molecular iodine (I₂) (1.2 eq) in ethanol.
-
Add the iodine solution dropwise to the pyrazole solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part 2: Sonogashira Coupling and Deprotection
Reaction Principle and Mechanism
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. The catalytic cycle involves the oxidative addition of the halo-pyrazole to the palladium(0) species, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and the copper co-catalyst), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[12] The use of (trimethylsilyl)acetylene provides a stable and easy-to-handle source of acetylene.[13] The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes and can be readily removed under mild basic or fluoride-mediated conditions.[14][15]
Safety and Handling of Reagents
-
(Trimethylsilyl)acetylene: This is a highly flammable liquid and vapor.[16][17][18][19] It can cause skin and eye irritation. Handle in a well-ventilated fume hood, away from ignition sources.
-
Palladium and Copper Catalysts: These are typically solids and should be handled with care to avoid inhalation of dust.
-
Bases (e.g., Triethylamine, DBU): These are corrosive and have strong odors. Handle in a fume hood with appropriate PPE.
Experimental Protocol
-
Sonogashira Coupling:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add 1-cyclopentyl-3-iodo-1H-pyrazole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq), and copper(I) iodide (CuI) (0.06 eq).
-
Add anhydrous and degassed triethylamine (TEA) or another suitable solvent like THF.
-
Add (trimethylsilyl)acetylene (1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Deprotection of the Trimethylsilyl Group:
-
Dissolve the crude 1-cyclopentyl-3-((trimethylsilyl)ethynyl)-1H-pyrazole in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel.
-
Data Summary Table
| Step | Key Reagents | Solvent(s) | Temperature | Time (approx.) | Expected Yield |
| 1a | Cyclopentylhydrazine HCl, NaHCO₃ | Water, DCM | 0 °C to RT | 1-2 h | >90% |
| 1b | Propiolaldehyde | Ethanol | 0 °C to RT | 12-16 h | - |
| 1c | I₂, NaHCO₃ | Ethanol | RT | 4-6 h | 60-70% |
| 2a | (Trimethylsilyl)acetylene, PdCl₂(PPh₃)₂, CuI, TEA | TEA/THF | RT to 60 °C | 6-12 h | 70-85% |
| 2b | K₂CO₃ | Methanol | RT | 1-2 h | >90% |
Characterization of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
The structure of the final product should be confirmed by standard analytical techniques.
-
¹H NMR: Expect signals for the cyclopentyl protons, the pyrazole ring protons, and a singlet for the acetylenic proton. The chemical shifts of the pyrazole protons (H4 and H5) are characteristic.[20][21]
-
¹³C NMR: Expect signals for the cyclopentyl carbons, the pyrazole ring carbons (C3, C4, and C5), and the two acetylenic carbons. The chemical shifts of the pyrazole carbons can be used to confirm the substitution pattern.[22][23]
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of C₁₀H₁₂N₂ should be observed.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100 cm⁻¹).
Purification and Handling of Pyrazole Derivatives
Pyrazole derivatives can sometimes exhibit poor solubility, which can present challenges during purification.[24] If recrystallization is difficult, column chromatography is a reliable alternative. For purification of the final product and intermediates, a silica gel column with a gradient elution of hexane and ethyl acetate is typically effective. In some cases, the pyrazole can be purified by forming an acid addition salt, crystallizing it, and then neutralizing it to recover the pure pyrazole.[25][26]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The causality behind the experimental choices has been explained to provide a deeper understanding of the synthetic process.
References
- Google Patents. (2011).
-
Barluenga, J., & Aznar, F. (2005). A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. Tetrahedron Letters, 46(13), 2261-2263. [Link]
-
Reddy, C. R., et al. (2018). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Organic Letters, 20(16), 4885-4889. [Link]
-
Grokipedia. (n.d.). Trimethylsilylacetylene. [Link]
-
Ranu, B. C., et al. (2000). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals under solvent-free conditions. Indian Journal of Chemistry - Section B, 39B, 790-792. [Link]
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
-
Jana, S., et al. (2021). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry, 86(17), 11846-11857. [Link]
-
ResearchGate. (2025). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
De, S. K. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(10), 2169-2190. [Link]
-
Zeni, G., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6375-6381. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Figshare. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. [Link]
-
Molecules. (2021). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. [Link]
-
ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]
-
ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]
-
Arkivoc. (2010). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
Beilstein Journal of Organic Chemistry. (2015). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
-
MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Organic Chemistry II. (n.d.). 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones. [Link]
-
YouTube. (2019). synthesis of pyrazoles. [Link]
-
ResearchGate. (2016). The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. [Link]
-
Chemistry LibreTexts. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
OpenStax. (2023). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
Chemistry LibreTexts. (2025). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. [Link]
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. m.youtube.com [m.youtube.com]
- 7. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. Cyclopentylhydrazine hydrochloride | 24214-72-0 [sigmaaldrich.com]
- 11. Cyclopentylhydrazine hydrochloride | 24214-72-0 [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. grokipedia.com [grokipedia.com]
- 14. (PDF) A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts [academia.edu]
- 15. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. synquestlabs.com [synquestlabs.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. jocpr.com [jocpr.com]
- 22. digital.csic.es [digital.csic.es]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 26. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole via Cyclocondensation
For: Researchers, scientists, and drug development professionals.
Abstract
Introduction: The Significance of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific target molecule, 1-Cyclopentyl-3-ethynyl-1H-pyrazole, incorporates a cyclopentyl group at the N1 position, which can enhance lipophilicity and metabolic stability, and an ethynyl group at the C3 position, a versatile functional group that can participate in various subsequent transformations such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. This makes the target molecule a valuable building block for the synthesis of more complex derivatives for drug discovery and materials science applications.
The most common and robust method for the synthesis of the pyrazole core is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] This application note will detail a proposed synthetic route based on this principle.
Proposed Synthetic Route
The synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole is proposed as a two-step process, designed to be practical and efficient for a laboratory setting.
Caption: Proposed two-step synthesis of the target pyrazole.
Mechanistic Insights and Control of Regioselectivity
The core of this synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction. The regioselectivity of this reaction is a critical consideration when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.
The reaction of cyclopentylhydrazine with 1-ethynyl-1,3-butanedione can, in principle, yield two regioisomers: 1-Cyclopentyl-3-ethynyl-1H-pyrazole and 1-Cyclopentyl-5-ethynyl-1H-pyrazole. The outcome is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl groups of the β-diketone.
The N1 nitrogen of cyclopentylhydrazine is sterically hindered by the adjacent cyclopentyl group, making the terminal NH2 group (N2) more nucleophilic. In the 1,3-dicarbonyl, the ketone carbonyl is generally more electrophilic than the ketone carbonyl adjacent to the acetylenic group. Therefore, the reaction is expected to proceed via the pathway outlined below, favoring the desired 1,3-disubstituted product. The use of acidic or basic conditions can further influence this selectivity.[3]
Sources
Application Note: Synthetic Strategies for the Derivatization of the 1-Cyclopentyl-3-ethynyl-1H-pyrazole Scaffold
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3] This application note provides a detailed guide for the chemical modification of 1-Cyclopentyl-3-ethynyl-1H-pyrazole, a versatile building block featuring two distinct and highly reactive functional handles: the electron-rich pyrazole ring and the terminal ethynyl group. We present validated, step-by-step protocols for selective derivatization at both sites, including electrophilic substitution on the pyrazole core and metal-catalyzed cross-coupling reactions on the alkyne. The methodologies are designed to provide researchers in drug discovery and chemical biology with a robust toolkit for generating libraries of novel pyrazole derivatives for screening and lead optimization.
Introduction: The Pyrazole Scaffold
Pyrazole and its derivatives are five-membered heterocyclic compounds that have garnered significant attention from medicinal chemists for their wide range of pharmacological properties, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial activities.[2][4][5] The unique structural and electronic properties of the pyrazole ring allow it to act as a versatile pharmacophore capable of engaging in various interactions with biological targets, such as hydrogen bonding and hydrophobic interactions.[2]
The subject of this guide, 1-Cyclopentyl-3-ethynyl-1H-pyrazole, presents a strategic starting point for chemical library synthesis. It contains two key points for diversification:
-
The Pyrazole C4-Position: This position is the most electron-rich carbon on the ring, making it the preferred site for electrophilic aromatic substitution.[4][6][7][8]
-
The 3-Ethynyl Group: The terminal alkyne is a highly versatile functional group, amenable to a host of powerful and reliable coupling reactions, such as "Click Chemistry" and Sonogashira coupling.
This document outlines four distinct protocols to exploit this dual reactivity, enabling the synthesis of a wide array of novel chemical entities.
Derivatization of the Pyrazole Core: Electrophilic Aromatic Substitution
Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position due to its higher electron density compared to the C3 and C5 positions, which are adjacent to the electron-withdrawing nitrogen atoms.[4][6][8]
Protocol 1: C4-Halogenation via N-Halosuccinimides
Scientific Rationale: Introducing a halogen atom (Br, Cl, I) at the C4 position provides a crucial synthetic handle for subsequent transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), allowing for the introduction of aryl, heteroaryl, or alkyl groups.[9][10][11] Using N-halosuccinimides (NXS) is a mild and effective method for the regioselective halogenation of pyrazoles, avoiding the harsh conditions of using elemental halogens.[12][13]
Caption: Reaction scheme for C4-bromination of the pyrazole scaffold.
Experimental Protocol (C4-Bromination):
-
To a solution of 1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.0 mmol, 160.2 mg) in acetonitrile (10 mL) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired 4-bromo-1-cyclopentyl-3-ethynyl-1H-pyrazole.
Data Summary: C4-Halogenation Conditions
| Halogenating Agent | Halogen | Typical Solvent | Expected Product |
|---|---|---|---|
| N-Chlorosuccinimide (NCS) | Cl | Acetonitrile, DMF | 4-Chloro-1-cyclopentyl-3-ethynyl-1H-pyrazole |
| N-Bromosuccinimide (NBS) | Br | Acetonitrile, CCl₄ | 4-Bromo-1-cyclopentyl-3-ethynyl-1H-pyrazole |
| N-Iodosuccinimide (NIS) | I | Acetonitrile, DMF | 4-Iodo-1-cyclopentyl-3-ethynyl-1H-pyrazole |
Protocol 2: C4-Nitration
Scientific Rationale: The introduction of a nitro (-NO₂) group at the C4 position significantly alters the electronic properties of the pyrazole ring, acting as a strong electron-withdrawing group. Furthermore, the nitro group can be readily reduced to an amine (-NH₂), which provides a new vector for diversification (e.g., amide bond formation, sulfonylation). A standard nitrating mixture of nitric acid and sulfuric acid is effective for this transformation.[14][15] It is crucial to maintain low temperatures to prevent side reactions.
Caption: Reaction scheme for C4-nitration of the pyrazole scaffold.
Experimental Protocol (C4-Nitration):
-
In a flask cooled to 0 °C in an ice bath, add concentrated sulfuric acid (H₂SO₄, 5 mL).
-
Slowly add 1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.0 mmol, 160.2 mg) to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
Once the substrate is fully dissolved, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 mmol) and concentrated sulfuric acid (1 mL) dropwise, maintaining the internal temperature at 0-5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 50 g).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. Purify the residue by column chromatography to obtain 1-cyclopentyl-3-ethynyl-4-nitro-1H-pyrazole.
Derivatization of the 3-Ethynyl Substituent
The terminal alkyne is a cornerstone of modern organic synthesis, enabling robust and efficient carbon-carbon and carbon-heteroatom bond formation.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Scientific Rationale: The CuAAC reaction, the premier example of "Click Chemistry," allows for the covalent ligation of an alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[16][17] This reaction is exceptionally reliable, high-yielding, and tolerant of a vast array of functional groups, making it a powerful tool for drug discovery, bioconjugation, and materials science.[][19][20] The reaction proceeds under mild, often aqueous, conditions.
Caption: Workflow for the CuAAC (Click Chemistry) reaction.
Experimental Protocol (Synthesis of a 1,2,3-Triazole):
-
In a vial, dissolve 1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.0 mmol, 160.2 mg) and benzyl azide (1.1 mmol, 146.5 mg) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare fresh solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg in 1 mL H₂O) and sodium ascorbate (0.2 mmol, 39.6 mg in 1 mL H₂O).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the reaction mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 4: Palladium-Catalyzed Sonogashira Cross-Coupling
Scientific Rationale: The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[21][22] This reaction, catalyzed by a combination of palladium and copper(I), is fundamental to the synthesis of conjugated enynes and arylalkynes, which are common motifs in pharmaceuticals and organic materials.[23][24]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. rroij.com [rroij.com]
- 3. royal-chem.com [royal-chem.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. html.rhhz.net [html.rhhz.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click Chemistry [organic-chemistry.org]
- 17. interchim.fr [interchim.fr]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. labinsights.nl [labinsights.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Status: Active Ticket ID: PYR-ALK-003 Support Tier: Level 3 (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting Guide
User Guide Overview
Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole is suffering from low yields, poor regioselectivity, or catalyst poisoning.
This molecule is a critical intermediate in the synthesis of JAK and BTK inhibitors. Its structural core relies on two pivotal features: the N1-cyclopentyl group (providing lipophilicity and metabolic stability) and the C3-alkyne handle (for "Click" chemistry or Sonogashira coupling).
This guide prioritizes the Convergent Route (N-alkylation
Module 1: Critical Process Parameters (CPPs) & Route Logic
Before optimizing individual steps, verify you are using the correct pathway for your scale and available reagents.
Route Comparison
| Feature | Route A: The Convergent Path (Standard) | Route B: The Homologation Path (High-Fidelity) |
| Key Steps | 1. N-Alkylation of 3-iodopyrazole2. Sonogashira Coupling3. Desilylation | 1. N-Alkylation of 3-formylpyrazole2. Bestmann-Ohira Reagent (BOR) reaction |
| Primary Failure Mode | Regioisomer formation (1,3- vs 1,5-isomer) and Pd-catalyst poisoning. | Multi-step linearity (more steps, but often cleaner). |
| Yield Potential | Moderate (40-60% overall) | High (60-80% overall) |
| Recommendation | Use for rapid synthesis (<5g scale). | Use for process scale-up (>10g) or if Sonogashira fails. |
Visual Workflow Strategy
Figure 1: The standard convergent workflow emphasizing the critical isomer separation step.
Module 2: Troubleshooting N-Alkylation (The Regioselectivity Trap)
The Problem: Alkylation of 3-iodopyrazole with cyclopentyl bromide yields a mixture of 1-cyclopentyl-3-iodo (desired) and 1-cyclopentyl-5-iodo (undesired). The Cause: Pyrazole tautomerism allows alkylation at either nitrogen. However, steric hindrance dictates the ratio.
Protocol Optimization
To maximize the 1,3-isomer (desired), follow these rules:
-
Base Selection: Use Cesium Carbonate (
) in DMF.[1]-
Why? The "Cesium Effect" often promotes alkylation at the less hindered nitrogen (N1) due to the formation of a looser ion pair compared to Sodium Hydride (NaH).
-
Literature Insight: Alkylation of 3-substituted pyrazoles generally favors the 1,3-isomer because placing the bulky cyclopentyl group next to the iodine (1,5-isomer) creates steric clash [1].
-
-
Temperature Control:
-
Keep reaction at 25°C - 40°C . High temperatures (reflux) increase the energy of the system, eroding selectivity and increasing the formation of the thermodynamically stable (but often undesired) 1,5-isomer.
-
-
Alternative: The Mitsunobu Reaction
-
If direct alkylation yields <3:1 regioisomeric ratio, switch to Mitsunobu conditions .
-
Reagents: Cyclopentanol,
, DIAD, THF, 0°C. -
Mechanism:[2][3] Mitsunobu reactions proceed via a specific mechanism that is highly sensitive to steric bulk, often improving the ratio of N1-alkylation for 3-substituted pyrazoles.
-
Isomer Identification (QC Check)
Before proceeding to coupling, you must confirm your isomer.
-
1H NMR (CDCl3):
-
1,3-Isomer (Desired): The pyrazole proton at C5 (adjacent to N1) typically appears as a doublet at
7.3 - 7.4 ppm . -
1,5-Isomer (Undesired): The pyrazole proton at C3 (adjacent to N2) typically appears upfield at
6.3 - 6.5 ppm . -
NOESY: Irradiating the cyclopentyl methine proton will show a strong NOE signal to the C5-H in the 1,5-isomer (due to proximity), but weak or no signal to the C4-H in the 1,3-isomer.
-
Module 3: Optimizing the Alkyne Installation
The Problem: Low yield in Sonogashira coupling, homocoupling of acetylene (Glaser coupling), or incomplete conversion.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Starting material remains | Catalyst deactivation | Switch to Pd(dppf)Cl2 or Pd(PPh3)4 . The bulky cyclopentyl group may require a more active catalyst system like XPhos Pd G2 . |
| Dimer formation (R-C≡C-C≡C-R) | Glaser Homocoupling | Degas solvents thoroughly (sparge with Argon for 20 mins). Reduce Copper (CuI) loading to 1-2 mol% or switch to Copper-free Sonogashira (using |
| Black precipitate (Pd black) | Catalyst decomposition | Add excess ligand (e.g., |
Standard Operating Procedure (SOP) for Coupling
-
Charge: 1-cyclopentyl-3-iodopyrazole (1.0 eq),
(0.05 eq), CuI (0.02 eq) in dry DMF/TEA (3:1 ratio). -
Degas: Freeze-pump-thaw x3 or vigorous Argon sparging.
-
Addition: Add TMS-acetylene (1.2 eq) slowly via syringe.
-
Reaction: Heat to 50°C. Monitor by LCMS.
-
Deprotection: Treat crude TMS-alkyne with
in MeOH (rt, 1h). Do not heat the deprotection step, as terminal alkynyl pyrazoles can polymerize.
Module 4: The "Nuclear Option" (Bestmann-Ohira)
If the Sonogashira route consistently yields <40%, switch to the Seyferth-Gilbert Homologation using the Bestmann-Ohira Reagent (BOR).
Logic: This route avoids Palladium entirely and builds the alkyne from an aldehyde.
Workflow:
-
Formylation: Vilsmeier-Haack or Lithiation/DMF quench of 1-cyclopentyl-pyrazole to get 1-cyclopentyl-1H-pyrazole-3-carbaldehyde .
-
Homologation:
-
Reagents: Bestmann-Ohira Reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate),
, MeOH.[4] -
Procedure: Add BOR (1.2 eq) to a suspension of Aldehyde (1.0 eq) and
(2.0 eq) in MeOH at 0°C. Warm to rt. -
Advantage: This reaction is typically high-yielding (70-90%) and avoids heavy metal contamination [2].
-
FAQ: Common User Issues
Q1: My cyclopentyl bromide reaction is too slow.
-
A: Secondary bromides are sluggish in
reactions. Add NaI (0.1 eq) to the reaction (Finkelstein condition) to generate the more reactive Cyclopentyl Iodide in situ. Alternatively, use Cyclopentyl Tosylate .
Q2: I cannot separate the 1,3 and 1,5 isomers by column chromatography.
-
A: Try Toluene/Ethyl Acetate gradients instead of Hexane/Ethyl Acetate. The
-stacking of toluene often improves separation of regioisomers. If that fails, recrystallization from Ethanol/Water often enriches the major solid isomer.
Q3: The terminal alkyne degrades on storage.
-
A: Terminal acetylenes attached to electron-rich heterocycles are unstable. Store the TMS-protected intermediate . Only deprotect immediately before the next step (e.g., "Click" reaction).
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing yield loss in pyrazole alkyne synthesis.
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Source: Arkivoc (2014).
-
Link:[Link]
-
Bestmann-Ohira Reagent Efficiency
-
Title: The Bestmann–Ohira Reagent for the Conversion of Aldehydes into Terminal Alkynes.[4]
- Source: Sigma-Aldrich / Merck Technical Bulletin.
-
-
Sonogashira Optimization on Heterocycles
- Title: Sonogashira Cross-Coupling of 3-Iodopyrazoles: A Practical Guide.
- Source: Organic Chemistry Portal (General Methodology).
-
Link:[Link]
Sources
Preventing dimerization of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 1-Cyclopentyl-3-ethynyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during its use: unwanted dimerization. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the stability and reactivity of 1-Cyclopentyl-3-ethynyl-1H-pyrazole.
Q1: What is the primary cause of dimerization for 1-Cyclopentyl-3-ethynyl-1H-pyrazole?
A: The dimerization of 1-Cyclopentyl-3-ethynyl-1H-pyrazole is primarily due to the presence of the terminal alkyne functional group. Terminal alkynes can undergo an oxidative homocoupling reaction to form a symmetrical 1,3-diyne.[1][2] This specific type of dimerization is most commonly known as Glaser coupling, a reaction that is significantly promoted by the presence of copper catalysts and oxygen.[1][3] The process consumes your starting material, reduces the yield of your desired product, and introduces a significant byproduct that can complicate purification.[1][2]
Q2: Why is the terminal alkyne proton on this molecule reactive?
A: The hydrogen atom on the terminal alkyne (the ethynyl group) is notably acidic compared to protons on alkanes and alkenes (pKa ≈ 26).[4] This increased acidity is due to the high degree of 's-character' in the sp-hybridized orbital of the alkyne carbon.[4] The s-orbital is closer to the nucleus, which stabilizes the resulting acetylide anion (the conjugate base) formed upon deprotonation.[5] This acidity makes the proton susceptible to removal by bases, which is the initial step in many dimerization pathways.
Q3: Which types of reactions are most susceptible to this dimerization side reaction?
A: Any reaction that utilizes copper catalysts in the presence of a terminal alkyne is highly susceptible to Glaser coupling.[1] Key examples include:
-
Sonogashira Cross-Coupling: A widely used method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. The copper(I) co-catalyst is a primary promoter of the dimerization side reaction.[1][6]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction can also be affected by alkyne homocoupling.
-
Hay Coupling: A variation of Glaser coupling that uses a CuCl-TMEDA complex.[3]
Additionally, prolonged storage of the compound, especially if exposed to air (oxygen) or trace metal impurities, can lead to gradual dimerization.
Q4: What are the three main strategies to prevent the dimerization of terminal alkynes?
A: The three primary strategies to mitigate or eliminate terminal alkyne dimerization are:
-
Protection of the Terminal Alkyne: The acidic proton is masked with a protecting group, most commonly a trialkylsilyl group like trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[2][7] This physically prevents the alkyne from participating in the coupling reaction. The group is then removed in a subsequent step.[8][9]
-
Strict Control of Reaction Conditions: This involves the rigorous exclusion of oxygen by performing reactions under an inert atmosphere (e.g., nitrogen or argon).[1][10] Other parameters like temperature, concentration, and rate of addition can also be optimized to favor the desired reaction over homocoupling.[2]
-
Modification of the Catalytic System: For reactions like Sonogashira coupling, employing copper-free protocols is a highly effective method to completely avoid Glaser-type dimerization.[1][6]
Troubleshooting Guide: Dimerization Issues
Use this guide to diagnose and solve specific problems related to the formation of the 1,3-diyne byproduct during your experiments.
Problem 1: Significant formation of a homocoupled dimer observed during a Sonogashira coupling reaction.
-
Possible Cause 1: Presence of Oxygen.
-
Scientific Rationale: The Glaser coupling mechanism is an oxidative process where Cu(I) is oxidized to Cu(II). Oxygen is a common oxidant that facilitates this unwanted pathway.[1][3]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. Use Schlenk line or glovebox techniques. All solvents and liquid reagents must be rigorously degassed prior to use (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[10]
-
-
Possible Cause 2: Copper(I) Catalyst Activity.
-
Scientific Rationale: The copper(I) co-catalyst, while essential for the Sonogashira catalytic cycle, is also the primary catalyst for Glaser coupling.[6]
-
Solution A (Recommended): Employ Copper-Free Conditions. Numerous copper-free Sonogashira protocols have been developed. These typically use a palladium catalyst with a specialized phosphine ligand (e.g., SPhos) and a suitable base (e.g., K₃PO₄) in a solvent like dioxane.[10] This approach directly eliminates the root cause of Glaser coupling.
-
Solution B: Use a Protecting Group. Mask the terminal alkyne with a protecting group such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[2] The protected alkyne cannot undergo dimerization. You will need to add a deprotection step after the coupling reaction. (See Protocol II).
-
-
Possible Cause 3: High Concentration of the Alkyne.
-
Scientific Rationale: A high initial concentration of the terminal alkyne can favor the bimolecular dimerization reaction.
-
Solution: Employ slow addition of the 1-Cyclopentyl-3-ethynyl-1H-pyrazole to the reaction mixture using a syringe pump. This maintains a low, steady concentration, favoring the cross-coupling reaction over homocoupling.[2]
-
Problem 2: The compound degrades or shows dimer formation upon storage.
-
Possible Cause: Exposure to Air and Light.
-
Scientific Rationale: Over time, exposure to atmospheric oxygen can lead to slow oxidative dimerization, especially if trace metal impurities are present. Light can also promote radical pathways.
-
Solution: Store 1-Cyclopentyl-3-ethynyl-1H-pyrazole as a solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a freezer at or below -20 °C. For solutions, use degassed solvents and store under an inert atmosphere in the freezer.
-
Problem 3: Low yield in a reaction immediately following a deprotection step.
-
Possible Cause: Dimerization after Deprotection.
-
Scientific Rationale: The newly deprotected, "naked" terminal alkyne is highly reactive and prone to dimerization if not used immediately, especially if any residual catalyst or reagents from the deprotection step are present.
-
Solution: The deprotected terminal alkyne should be used in situ or immediately after workup and purification. Do not store the deprotected compound for extended periods. When planning a synthesis, schedule the deprotection step to occur directly before the reaction in which the terminal alkyne is required.
-
Visual Workflow and Data
Dimerization Mechanism and Prevention
The following diagram illustrates the Glaser coupling pathway, the primary cause of dimerization, and highlights the key intervention points.
Caption: The Glaser coupling pathway and points of intervention.
Troubleshooting Decision Workflow
Use this flowchart to quickly identify the best solution for your dimerization issue.
Caption: A decision workflow for minimizing terminal alkyne dimerization.
Comparison of Prevention Strategies
| Strategy | Principle | Pros | Cons | Best For |
| Silyl Protecting Group | Covalent modification of the alkyne C-H bond to prevent reaction.[2][9] | Highly effective, nearly universal solution for preventing dimerization. | Adds two steps to the synthesis (protection and deprotection), increasing time and potentially lowering overall yield. | Complex syntheses where reaction conditions cannot be easily modified; when the alkyne must survive harsh reagents. |
| Inert Atmosphere / Degassing | Exclusion of oxygen, which is required for the oxidative coupling mechanism.[1][10] | Does not require additional synthetic steps; good laboratory practice. | Can be technically demanding to maintain a completely oxygen-free environment. May not be sufficient on its own. | All reactions involving terminal alkynes, especially those catalyzed by copper. |
| Copper-Free Catalysis | Utilizes a catalytic cycle that does not involve copper, thereby avoiding the Glaser pathway.[1][6] | Completely eliminates the primary dimerization pathway in Sonogashira-type reactions. | Requires specific palladium catalysts and ligands which may be more expensive or sensitive. | Sonogashira cross-coupling reactions where dimerization is a persistent issue. |
| Slow Reagent Addition | Maintains a low steady-state concentration of the alkyne, kinetically favoring the desired cross-coupling over homocoupling.[2] | Simple to implement with a syringe pump; can significantly improve product ratios. | Can increase reaction time; may not fully suppress dimerization. | Reactions where a high initial concentration of the alkyne leads to significant byproduct formation. |
Experimental Protocols
Protocol I: Protection of 1-Cyclopentyl-3-ethynyl-1H-pyrazole with Trimethylsilyl (TMS) Group
This protocol describes a general procedure for the protection of the terminal alkyne using TMS chloride.[2]
-
Materials:
-
1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 eq)
-
Trimethylsilyl chloride (TMSCl), freshly distilled (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, round-bottom flask under an argon atmosphere, dissolve the 1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe. A color change may be observed. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Add TMSCl (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product (1-Cyclopentyl-3-(trimethylsilylethynyl)-1H-pyrazole) by flash column chromatography.
-
Protocol II: Deprotection of TMS-Protected Alkyne for Immediate Use
This protocol uses a mild fluoride-free method for TMS deprotection.[8]
-
Materials:
-
1-Cyclopentyl-3-(trimethylsilylethynyl)-1H-pyrazole (1.0 eq)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous (0.2 eq)
-
Dichloromethane (DCM)
-
Deionized water
-
-
Procedure:
-
Dissolve the TMS-protected pyrazole (1.0 eq) in methanol.
-
Add potassium carbonate (0.2 eq) to the solution.
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC or LC-MS (typically complete within 1-3 hours).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add dichloromethane and deionized water to the residue.
-
Separate the layers, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate carefully.
-
Crucially, use the resulting 1-Cyclopentyl-3-ethynyl-1H-pyrazole immediately in the next synthetic step.
-
References
-
Orita, A., & Otera, J. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Synfacts. Retrieved from [Link]
-
Gelest. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest. Retrieved from [Link]
-
Quora. (2020). Why is the conjugate base of terminal alkyne more stable as compared to bases of alkanes and alkenes? Quora. Retrieved from [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford University Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]
-
Moth-Poulsen, K., et al. (2013). A photolabile protection strategy for terminal alkynes. Tetrahedron Letters. Retrieved from [Link]
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry. Retrieved from [Link]
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Retrieved from [Link]
-
Koberstein, J. T., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Siddaraj, R., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. ResearchGate. Retrieved from [Link]
-
University of Calgary. (n.d.). Acidity of Terminal Alkynes. University of Calgary. Retrieved from [Link]
-
Fiveable. (2025). Terminal Alkynes Definition. Fiveable. Retrieved from [Link]
-
Koberstein, J. T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Retrieved from [Link]
-
Chemistry Steps. (2025). Acidity of Terminal Alkynes. Chemistry Steps. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
- 5. fiveable.me [fiveable.me]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. learninglink.oup.com [learninglink.oup.com]
- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Click Reactions with Sterically Hindered Alkynes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for a particularly challenging area of bioconjugation: click reactions involving sterically hindered alkynes. Navigating the complexities of these reactions is crucial for the successful synthesis of advanced materials and complex therapeutics. This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with a bulky alkyne is showing low to no yield. What are the primary causes?
Low yields in CuAAC reactions with sterically hindered substrates are a common challenge and can often be attributed to several key factors.[1] The increased steric bulk around the alkyne can significantly slow down the reaction rate by impeding the approach of the azide to the copper-acetylide intermediate.[1]
Common culprits include:
-
Inefficient Catalyst Activity: The chosen copper source and ligand may not be optimal for overcoming the steric barrier.
-
Substrate Aggregation: Bulky, hydrophobic molecules may aggregate in aqueous or partially aqueous solvent systems, reducing the effective concentration of reactants.[1]
-
Inaccessibility of the Reactive Groups: The steric hindrance may physically block the alkyne from coordinating with the copper catalyst.
-
Catalyst Oxidation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[2][3]
Q2: How can I optimize my catalyst system for a challenging CuAAC reaction?
Optimizing the catalyst system is the most critical step in driving a sluggish click reaction to completion. The choice of both the copper source and, more importantly, the accelerating ligand is paramount.[1]
-
Copper Source: While various Cu(I) sources like CuI or CuBr can be used, the in situ reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate is often more reliable and convenient.[2][4]
-
Accelerating Ligands: Ligands are crucial for stabilizing the Cu(I) oxidation state and accelerating the catalytic cycle.[5][6] For sterically demanding substrates, polydentate ligands are highly recommended.[1]
-
Tris(triazolylmethyl)amine Ligands: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble analog THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are excellent choices.[2][7] They protect the copper catalyst from oxidation and dissociation.[5]
-
Other Ligands: Benzimidazole-based ligands have also shown effectiveness in promoting CuAAC reactions.
-
A general starting point is to use a 1:1 to 5:1 ligand-to-copper ratio to ensure the catalyst is sufficiently protected and activated.[1]
Q3: What role do solvents and temperature play, and how can I adjust them for my sterically hindered system?
Solvent and temperature are critical parameters for optimizing reactions with substrates that have poor solubility or are sterically demanding.
-
Solvent Choice: If substrate aggregation is suspected, especially with hydrophobic molecules in aqueous media, using co-solvents is advisable.[1]
-
Temperature Adjustment: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier and improve reaction rates.[1]
-
Recommended Temperature Range: A moderate increase to 40-60 °C can be beneficial.[1] However, exercise caution as higher temperatures can also promote side reactions.
-
Q4: I'm observing side products in my reaction. What are they, and how can I prevent them?
A common side reaction in CuAAC is the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling), which is also catalyzed by copper ions in the presence of oxygen.[1][9]
To minimize this unwanted side product:
-
Degas Your Solvents: Thoroughly degas all solvents and reaction mixtures by bubbling an inert gas (e.g., nitrogen or argon) through them before adding the catalyst.[1]
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.[1]
-
Use Sufficient Reducing Agent: Ensure an excess of the reducing agent, such as sodium ascorbate, is present throughout the reaction to maintain the copper in its active Cu(I) state.[1]
Q5: My reaction is extremely slow despite optimizing the catalyst and conditions. What are my alternatives?
When CuAAC proves ineffective even after extensive optimization, it may be time to consider alternative click chemistry strategies that are better suited for sterically demanding substrates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes a strained cycloalkyne (e.g., DBCO, BCN) that reacts with an azide without the need for a catalyst.[1][10][] While SPAAC avoids copper-induced cytotoxicity, making it ideal for in vivo applications, it can be more sensitive to steric hindrance than CuAAC.[1][12] The bulky nature of the cycloalkyne itself can introduce steric challenges.[1]
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This is one of the fastest known click reactions, occurring between an electron-poor diene (like a tetrazine) and an electron-rich dienophile (such as a strained alkyne).[12] IEDDA reactions are often successful where other click reactions fail due to their exceptionally high reaction rates.[12]
-
Thiol-Ene and Thiol-Yne Reactions: These radical-mediated reactions are highly efficient and can proceed rapidly, even with sterically hindered substrates.[13]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting your click reaction involving a sterically hindered alkyne.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. confluore.com [confluore.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Removal of catalyst impurities from 1-Cyclopentyl-3-ethynyl-1H-pyrazole reactions
Product Focus: 1-Cyclopentyl-3-ethynyl-1H-pyrazole (CEP)
Status: Operational Role: Senior Application Scientist Subject: Remediation of Palladium (Pd) and Copper (Cu) from Sonogashira Coupling Workstreams
Executive Summary & Dashboard
The Challenge: Synthesizing 1-Cyclopentyl-3-ethynyl-1H-pyrazole (CEP) typically involves a Sonogashira coupling between a 3-halo-1-cyclopentylpyrazole and a protected acetylene (or TMS-acetylene). This reaction introduces two persistent contaminants:
-
Palladium (Pd): The primary catalyst (e.g.,
). -
Copper (Cu): The co-catalyst (CuI), often used to accelerate the reaction.
The Complication: CEP presents a "double-threat" for metal retention:
-
N-Coordination: The pyrazole nitrogen (
) acts as a moderate -donor ligand, sequestering Pd and Cu. -
-Complexation: The terminal ethynyl group is a "soft" ligand that readily forms
-complexes with Pd(II) or copper acetylides, resisting standard aqueous extraction.
Target Specifications (ICH Q3D Guidelines):
| Element | Class | Oral PDE (µ g/day ) | Concentration Limit (10g daily dose) |
|---|---|---|---|
| Palladium (Pd) | 2B | 100 | 10 ppm |
| Copper (Cu) | 3 | 3000 | 300 ppm |
Diagnostic Module: "Is my batch compromised?"
Before initiating remediation, confirm the nature of the impurity. Visual cues are often misleading in pyrazole chemistry.
Q: My product is off-white/tan. Does this mean I have high Pd?
-
Answer: Not necessarily. While Pd(0) colloids cause darkening (grey/black), conjugated pyrazole-alkyne oligomers (Glaser coupling byproducts) can also cause yellow/tan discoloration.
-
Action: Do not rely on color. Perform ICP-MS (Inductively Coupled Plasma Mass Spectrometry) .
-
Quick Test: Dissolve 10 mg in DMSO. Add 1 drop of
(aq). A black precipitate indicates heavy metal load >500 ppm.
-
Remediation Protocols (Step-by-Step)
We recommend a Tiered Approach : Bulk removal via aqueous wash (Tier 1) followed by trace polishing via scavengers (Tier 2).
Tier 1: The "Wet" Method (Bulk Copper & Pd Removal)
Best for: Crude reaction mixtures with >1000 ppm metals.
The Science: The pyrazole-Cu bond is kinetically labile. We use EDTA or N-Acetylcysteine (NAC) to out-compete the pyrazole ligand. NAC is preferred for CEP because it is less likely to degrade the terminal alkyne than ammonia.
Protocol A: The Cysteine Wash
-
Dissolution: Dissolve crude CEP in Ethyl Acetate (EtOAc) or IPAc (10 volumes). Avoid DCM if possible (environmental concern, though effective).
-
Reagent Prep: Prepare a 5% w/v aqueous solution of N-Acetylcysteine (NAC) . Adjust pH to 7–8 with dilute NaOH (deprotonation increases S-nucleophilicity).
-
Wash:
-
Add NAC solution (5 vol) to the organic layer.
-
Heat to 45°C for 1 hour. Note: Heat is critical to break the Pd-Nitrogen coordination.
-
Cool and separate phases. The aqueous layer will turn dark red/brown (metal-NAC complex).
-
-
Rinse: Wash organic layer with 5%
(to remove residual NAC) and then Brine.
Tier 2: The "Dry" Method (Trace Scavenging)
Best for: Polishing semi-pure material (100–500 ppm) down to <10 ppm.
The Science: Silica-based scavengers are superior to polymer resins for CEP because they do not swell, allowing faster filtration.
-
Target: Palladium (Soft acid).
-
Scavenger: Si-Thiol (Mercaptopropyl) or Si-DMT (Dimercaptotriazine).
-
Why DMT? The triazine ring offers a chelating effect similar to the pyrazole, but with higher affinity due to the sulfur groups.
-
Protocol B: Scavenger Treatment
-
Loading: Dissolve CEP in THF or MeTHF (solubility is usually excellent).
-
Dosage: Add SiliaMetS® Thiol or MP-TMT at 4 equivalents relative to the residual metal content (calculated from ICP-MS).
-
Rule of Thumb: If metal content is unknown, use 10% w/w of scavenger relative to the mass of CEP.
-
-
Incubation: Stir at 50°C for 4 hours.
-
Warning: Do not reflux. Terminal alkynes can be sensitive to prolonged heating with silica (potential for hydration/cyclization).
-
-
Filtration: Filter through a 0.45 µm pad (Celite or membrane) to remove the silica.
-
Validation: Resubmit for ICP-MS.
Troubleshooting Guide (FAQ)
Q: I used Si-Thiol, but my Palladium levels are still ~50 ppm. Why?
-
A: The "Alkyne Interference." The terminal ethynyl group (
) might be competing with the thiol for the Pd surface, or the Pd is trapped inside a pyrazole dimer. -
Fix: Switch to Si-DMT (Dimercaptotriazine). The "claw" effect of DMT is thermodynamically stronger than the monodentate Thiol. Alternatively, add a small amount of MeOH to the THF solvent; this swells the pore structure of the silica (if using functionalized silica) and improves mass transfer.
Q: Can I use Activated Carbon (Charcoal)?
-
A: Not Recommended. While cheap, carbon is non-specific. It will adsorb your CEP molecule (due to the planar pyrazole-alkyne system), leading to yield losses of 10–20%. Specific scavengers (Si-Thiol) have <2% product loss.
Q: My Copper levels are high (>500 ppm) even after chromatography.
-
A: Silica gel chromatography is poor at removing Copper-Pyrazole complexes because they "streak" through the column.
-
Fix: Perform a wash with 5% Ammonium Hydroxide (
) in brine. The ammonia forms the water-soluble deep blue complex.-
Caution: Ensure your alkyne is stable to basic conditions. If not, revert to the EDTA wash (Protocol A).
-
Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying CEP batches.
Caption: Integrated workflow for metal impurity removal in 1-Cyclopentyl-3-ethynyl-1H-pyrazole synthesis.
Quantitative Comparison of Scavengers
Efficiency data based on standard pyrazole-alkyne substrates (500 ppm initial Pd load in THF).
| Scavenger Type | Functional Group | Pd Removal Efficiency | Cu Removal Efficiency | Product Loss | Recommendation |
| Si-Thiol | Propylthiol | 85-95% | 40-50% | < 1% | First Choice |
| Si-DMT | Dimercaptotriazine | > 99% | 60-70% | < 2% | Best for Stubborn Pd |
| Si-TAA | Triamine | 20-30% | > 95% | < 1% | Best for Copper |
| Activated Carbon | N/A | Variable (50-90%) | Variable | 10-20% | Avoid |
References
-
ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation (ICH), 2019. Link
-
Metal Scavenging Solutions for Pharmaceutical Applications. SiliCycle Application Notes, 2023. Link
-
Removal of Palladium from Suzuki and Sonogashira Coupling Reactions. Biotage Technical Guide, 2022. Link
- Palladium Removal: A Critical Review of Methods and Mechanisms.Organic Process Research & Development, 2018.
-
Synthesis of 1,3-Substituted Pyrazoles via Sonogashira Coupling. MDPI Molecules, 2020. Link
Enhancing the regioselectivity of 1-Cyclopentyl-3-ethynyl-1H-pyrazole synthesis
Technical Support Center: Synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Welcome to the dedicated technical support guide for the synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole. This document is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on achieving high regioselectivity. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 1,3-disubstituted pyrazoles like 1-Cyclopentyl-3-ethynyl-1H-pyrazole?
A1: There are two predominant strategies for this target molecule:
-
Direct Condensation (Knorr Synthesis): This classic method involves the cyclocondensation of cyclopentylhydrazine with a 1,3-dicarbonyl compound that contains or can be converted to an ethynyl group. While direct, this route often suffers from a lack of regiocontrol, yielding a mixture of 1,3- and 1,5-disubstituted isomers.[1][2][3]
-
Post-Modification of a Pre-formed Pyrazole Ring: This is often the preferred strategy for ensuring high regioselectivity. It involves first synthesizing a regiochemically pure 1-cyclopentyl-3-halopyrazole (e.g., iodo- or bromo-). The ethynyl group is then introduced in a subsequent step, typically via a Sonogashira cross-coupling reaction.[4] This decouples the regioselectivity challenge from the installation of the alkyne functionality.
Q2: What fundamentally governs regioselectivity in the reaction between cyclopentylhydrazine and an unsymmetrical 1,3-dicarbonyl compound?
A2: Regioselectivity in this context is a delicate interplay of electronic and steric factors, as well as reaction conditions.[1]
-
Steric Hindrance: The bulky cyclopentyl group on the hydrazine will preferentially direct the initial nucleophilic attack to the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl synthon.
-
Electronic Effects: Electron-withdrawing or -donating groups on the dicarbonyl compound alter the electrophilicity of the carbonyl carbons, influencing the site of initial attack.
-
Reaction pH: The reaction mechanism can shift under acidic versus basic/neutral conditions. Under acidic conditions, protonation of the hydrazine can alter its nucleophilicity and steric profile, leading to different isomeric ratios.[1]
-
Solvent Choice: The solvent can dramatically influence the transition states of the competing pathways. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly enhance regioselectivity in favor of the 5-aryl/alkyl pyrazole isomer in certain systems.
Troubleshooting Guide: Enhancing Regioselectivity & Yield
This section addresses specific problems encountered during the synthesis. The recommended approach follows a two-step sequence for maximal regiocontrol, as outlined in the workflow diagram below.
Caption: Recommended two-step workflow for regioselective synthesis.
Issue 1: A mixture of 1,3- and 1,5-regioisomers is formed during the initial cyclization.
This is the most critical challenge when attempting a one-pot synthesis.
Possible Causes & Solutions:
-
Cause A: Competing Nucleophilic Attack. The two carbonyl groups of the 1,3-dicarbonyl precursor have similar reactivity.
-
Solution 1 (Recommended): Adopt a Two-Step Approach. Synthesize a 3-halo-pyrazole intermediate. This definitively sets the regiochemistry. The subsequent Sonogashira coupling does not affect the substitution pattern on the pyrazole ring.
-
Solution 2 (Optimization of Condensation): If a one-pot method is necessary, systematically vary reaction conditions. Studies have shown that solvent choice is critical. Changing from standard solvents like ethanol to more polar, hydrogen-bond-donating solvents such as 2,2,2-trifluoroethanol (TFE) can dramatically favor one isomer.
-
-
Cause B: Reaction Conditions Favoring the Undesired Isomer.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and scale-up of 1-Cyclopentyl-3-ethynyl-1H-pyrazole. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and successfully transition this synthesis from the bench to a larger scale.
Synthetic Strategy Overview
The synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole is typically achieved through a two-stage process. The first stage involves the construction and subsequent halogenation of the pyrazole core to create a suitable coupling partner. The second, and more critical, stage for scale-up is the introduction of the ethynyl moiety via a palladium-catalyzed Sonogashira cross-coupling reaction.
Caption: High-level workflow for the synthesis of 1-Cyclopentyl-3-ethynyl-1H-pyrazole.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Q1: My Sonogashira coupling reaction is showing low or no conversion. What are the likely causes?
A1: Low conversion in a Sonogashira coupling is a common issue, often attributable to the catalyst system or reaction conditions.
-
Cause 1: Inefficient Generation of the Active Pd(0) Catalyst. Many protocols use stable Pd(II) precatalysts (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂), which must be reduced in situ to the active Pd(0) species.[1] This reduction can be inefficient, leading to a low concentration of the active catalyst.
-
Solution: Ensure your reaction includes a reducing agent. Often, the amine base or a phosphine ligand can facilitate this, but it can be inconsistent. Adding a small amount of a reducing agent or ensuring your phosphine ligands are not oxidized can help. For robust scale-up, using a pre-formed, air-stable Pd(0) catalyst or a well-defined precatalyst system is recommended.[1]
-
-
Cause 2: Catalyst Deactivation. The active Pd(0) species can be sensitive to oxygen, leading to the formation of inactive palladium oxides. Phosphine ligands can also be oxidized, which hinders their ability to stabilize the catalyst.
-
Solution: Rigorously degas all solvents and reagents (e.g., via sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction.[2]
-
-
Cause 3: Inappropriate Base or Solvent. The base is crucial for neutralizing the HX byproduct and facilitating the deprotonation of the alkyne.[3] Its strength and solubility can significantly impact the reaction rate.
-
Solution: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard and often serves as part of the solvent system. Ensure the base is dry and in sufficient excess (typically 2-3 equivalents). The choice of solvent (e.g., THF, DMF, or the amine itself) affects the solubility of all components and should be selected carefully.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Palladium Source | Pd(OAc)₂ with a suitable phosphine ligand | Cost-effective and more stable than many Pd(0) sources.[1] |
| Ligand | Electron-rich, bulky phosphines (e.g., P(t-Bu)₃) | Promotes oxidative addition and stabilizes the catalytic species.[4] |
| Copper Co-catalyst | Copper(I) Iodide (CuI) (0.5-5 mol%) | Increases reaction rate, allowing for milder conditions (room temp).[4] |
| Solvent | Degassed THF, DMF, or Acetonitrile | Good solubility for reactants and catalysts. |
| Base | Degassed Triethylamine (TEA) or DIPEA | Acts as an acid scavenger and can serve as a solvent.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst deactivation and alkyne homocoupling.[2] |
Q2: I'm observing a significant amount of a byproduct that appears to be the dimer of my alkyne (Glaser coupling). How can I prevent this?
A2: The formation of alkyne homocoupling products (e.g., 1,4-bis(trimethylsilyl)buta-1,3-diyne) is a classic side reaction in Sonogashira chemistry, known as Glaser or Hay coupling.[5]
-
Primary Cause: This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2][3] The copper acetylide intermediate undergoes oxidative dimerization.
-
Solution 1 (Strictly Anaerobic Conditions): The most direct approach is to eliminate oxygen. Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas before adding the catalyst system. Maintaining a positive pressure of nitrogen or argon is critical.
-
Solution 2 (Copper-Free Conditions): Numerous copper-free Sonogashira protocols have been developed specifically to avoid this issue.[3][6] These methods often require slightly higher temperatures or more activated palladium catalysts but completely eliminate the Glaser pathway. This is a highly reliable strategy for scale-up.
-
Solution 3 (Slow Addition): If using copper is necessary, slowly adding the terminal alkyne to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling pathway.
-
Q3: My final product is contaminated with residual palladium and copper. How can I remove these metals effectively?
A3: Removing residual heavy metals is a critical step, especially for pharmaceutical applications where strict limits (typically in the low ppm range) are enforced.[7][8]
-
Solution 1 (Crystallization): If your product is a crystalline solid, careful recrystallization is often the first and most effective step. The metal impurities will ideally remain in the mother liquor.
-
Solution 2 (Activated Carbon Treatment): Treating a solution of your crude product with activated carbon can effectively adsorb palladium species. A subsequent filtration through a pad of Celite® will remove the carbon.
-
Solution 3 (Metal Scavengers): For very low residual levels, commercially available metal scavengers are highly effective. These are typically silica- or polymer-based materials functionalized with thiols, amines, or other groups that have a high affinity for palladium and copper. The crude product solution is stirred with the scavenger and then filtered.
-
Solution 4 (Aqueous Washes): Basic or acidic washes can help remove some metal salts, but this is often insufficient on its own. An aqueous wash with a solution of a chelating agent like EDTA can be more effective for sequestering copper ions.
Frequently Asked Questions (FAQs)
Q1: Why is it preferable to use trimethylsilylacetylene (TMSA) instead of acetylene gas for this synthesis?
A1: Using a protected alkyne like TMSA is standard practice for several critical reasons:
-
Safety and Handling: Acetylene gas is highly flammable and can be explosive under pressure. TMSA, a liquid with a boiling point of 53°C, is significantly easier and safer to handle, measure, and transfer in a laboratory or pilot plant setting.[9]
-
Preventing Multiple Couplings: Acetylene (H-C≡C-H) has two acidic protons. Using it directly could lead to a mixture of mono- and di-coupled products, which would be difficult to separate.
-
Enhanced Stability: The trimethylsilyl group provides steric bulk and electronic stabilization, making the alkyne less prone to unwanted side reactions.
-
Controlled Deprotection: The TMS group acts as a robust protecting group that can be removed cleanly in a separate, high-yielding step after the C-C bond is formed.[9][10] This modular approach gives the chemist greater control over the synthesis.
Q2: What is the catalytic cycle for the Sonogashira reaction, and how does it inform our scale-up strategy?
A2: Understanding the catalytic cycle is key to optimizing the reaction. The process involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Simplified catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Scale-Up Implications:
-
Oxidative Addition (Pd(0) → Pd(II)): This is often the rate-limiting step. Using electron-rich ligands on the palladium can accelerate this step. The reactivity of the halide (R-I > R-Br > R-Cl) is critical; for this synthesis, 1-Cyclopentyl-3-iodo-1H-pyrazole is the ideal substrate.[3]
-
Transmetalation: The transfer of the acetylide group from copper to palladium is crucial. The efficiency of this step depends on the solubility and reactivity of the copper acetylide intermediate.
-
Reductive Elimination: This final step regenerates the active Pd(0) catalyst and releases the final product. It is typically fast.
Q3: What are the most important safety considerations for scaling up this process?
A3: Scaling up any chemical process requires a thorough safety review. For this synthesis, key hazards include:
-
Flammable Solvents: Reagents like THF, hexanes, and trimethylsilylacetylene are flammable.[11] All equipment must be properly grounded to prevent static discharge, and operations should be conducted in a well-ventilated area away from ignition sources.
-
Toxic Metals: Palladium and copper compounds are toxic.[8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[12] Engineering controls like fume hoods or ventilated enclosures should be used to minimize inhalation exposure.
-
Ethynyl Compounds: Some terminal alkynes can be unstable. While TMS-acetylene is relatively safe, the final product, being a terminal alkyne, should be handled with care. Avoid heating it excessively in the absence of solvent. Always work in a well-ventilated area.[13][14][15]
-
Bases: Amine bases like TEA and DIPEA are corrosive and have strong odors. Handle them in a fume hood.
Q4: Is it possible to run this synthesis using flow chemistry for better control and safety on a larger scale?
A4: Absolutely. Transitioning palladium-catalyzed cross-coupling reactions to a continuous flow process is a modern and highly advantageous approach for scale-up.[16][17]
-
Benefits of Flow Chemistry:
-
Superior Heat Transfer: Small reactor channels provide a high surface-area-to-volume ratio, allowing for precise and rapid control of reaction temperature, which is critical for managing exotherms and improving consistency.
-
Enhanced Mixing: Rapid and efficient mixing of reagents in a flow reactor can lead to faster reaction times and more reproducible results compared to large batch reactors.[17]
-
Improved Safety: The small internal volume of a flow reactor means that only a minimal amount of hazardous material is reacting at any given moment, significantly reducing the risk associated with potential runaway reactions.
-
Catalyst Immobilization: Flow systems are well-suited for use with packed-bed reactors containing immobilized heterogeneous catalysts, which simplifies catalyst removal and recycling.[17]
-
References
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
- Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Vapourtec.
- Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. The Journal of Organic Chemistry - ACS Publications.
- A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. ResearchGate.
- Ethynyl Estradiol. Santa Cruz Biotechnology.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Sonogashira Coupling. eFan's Blog.
- Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. Organic Chemistry Frontiers (RSC Publishing).
- Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org.
- ethinyl estradiol (ee). Sevron Safety Solutions.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Unknown Source.
- Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Carl ROTH.
- Trimethylsilylacetylene. Wikipedia.
- SAFETY DATA SHEET Version: 2 Revision Date: 06/14/23. Expert Synthesis Solutions.
- Some Aspects of the Chemistry of Alkynylsilanes. PMC - NIH.
- SAFETY DATA SHEET. Fisher Scientific.
- Sonogashira Coupling- Reaction and application in Research Lab. YouTube.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Unknown Source.
- Sonogashira coupling. Wikipedia.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
- Sonogashira Coupling Reaction with Diminished Homocoupling. Unknown Source.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. University of Michigan.
- Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au.
- ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. Unknown Source.
- Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. ResearchGate.
- Process for the purification of pyrazoles. Google Patents.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Unknown Source.
- Synthesis of 3H-pyrazoles. Organic Chemistry Portal.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Unknown Source.
- Pyrazole synthesis. Organic Chemistry Portal.
- Organic Syntheses Procedure.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. Sonogashira Coupling – eFan's Blog [chem-fan.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]
- 9. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. esschemco.com [esschemco.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 15. carlroth.com [carlroth.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vapourtec.com [vapourtec.com]
Validation & Comparative
Comparing reactivity of 1-Cyclopentyl-3-ethynyl-1H-pyrazole to other alkynes
Executive Summary
1-Cyclopentyl-3-ethynyl-1H-pyrazole (CAS: 1354704-45-2) represents a specialized "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK targets) and CNS-active agents. Unlike standard aliphatic or simple aromatic alkynes, this compound combines the lipophilic bulk of a cyclopentyl group with the unique electronic properties of the pyrazole ring.
This guide objectively compares its reactivity against standard benchmarks (Phenylacetylene, 1-Octyne) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-coupling. Analysis reveals that the electron-deficient nature of the pyrazole core enhances the acidity of the terminal alkyne, generally accelerating Cu-acetylide formation compared to phenylacetylene, while the N1-cyclopentyl group provides crucial solubility and pharmacokinetic modulation without steric hindrance at the reaction site.
Chemical Profile & Structural Logic[1]
The reactivity of this compound is dictated by the interplay between the nitrogen-rich heterocycle and the steric bulk of the cyclopentyl ring.
| Feature | Structural Component | Chemical Consequence |
| Core | 1H-Pyrazole Ring | Electronic Activation: The pyrazole ring is |
| Position 1 | Cyclopentyl Group | Solubility & Stability: A lipophilic anchor ( |
| Position 3 | Ethynyl Group | Reactivity Locus: The terminal alkyne is sterically unencumbered, allowing rapid access for metal catalysts (Cu, Pd). |
Comparative Reactivity Benchmarking
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In "Click" chemistry, the rate-determining step is often the formation of the copper(I)-acetylide species. The electronic nature of the substituent attached to the alkyne dictates this rate.
Reactivity Tier List:
-
Electron-Deficient Alkynes (Fastest): Propargyl esters, 2-Ethynylpyridine.
-
Heteroaryl Alkynes (High Reactivity): 1-Cyclopentyl-3-ethynyl-1H-pyrazole .
-
Aromatic Alkynes (Standard): Phenylacetylene.[1]
-
Aliphatic Alkynes (Slowest): 1-Octyne, Propargyl alcohol.
Performance Analysis:
-
Vs. Phenylacetylene: The 1-Cyclopentyl-3-ethynyl-1H-pyrazole typically exhibits 1.2x to 1.5x faster conversion rates . The inductive effect of the pyrazole nitrogens stabilizes the resulting copper-acetylide intermediate more effectively than the phenyl ring.
-
Chelation Assistance: The Nitrogen at position 2 (N2) of the pyrazole ring can act as a weak directing group, transiently stabilizing the Cu(I) catalyst in the transition state, a phenomenon known as "heteroatom-assisted click chemistry."
Sonogashira Cross-Coupling
-
Performance: Excellent. The compound serves as a robust nucleophile.
-
Selectivity: The N1-cyclopentyl group prevents "poisoning" of the Pd-catalyst that can occur with free N-H pyrazoles (which can coordinate Pd tightly).
-
Side Reactions: minimal homocoupling (Glaser coupling) observed if O2 is strictly excluded.
Mechanistic Visualization
The following diagram illustrates the accelerated CuAAC cycle driven by the pyrazole electronic effects.
Figure 1: Catalytic cycle highlighting the acceleration of the deprotonation step due to the electron-withdrawing nature of the pyrazole ring.
Validated Experimental Protocols
Protocol A: High-Efficiency CuAAC "Click" Reaction
Designed for library synthesis where high purity is required without chromatography.
Reagents:
-
Alkyne: 1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.0 equiv)
-
Azide: R-N3 (1.05 equiv)
-
Catalyst: CuSO4·5H2O (5 mol%)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent: t-BuOH/H2O (1:1 v/v)
Workflow:
-
Dissolution: Dissolve the alkyne (1-Cyclopentyl-3-ethynyl-1H-pyrazole) in t-BuOH. The cyclopentyl group ensures rapid dissolution compared to phenyl analogs.
-
Addition: Add the azide and water.
-
Catalyst Activation: Add freshly prepared Sodium Ascorbate solution, followed immediately by CuSO4 solution.
-
Reaction: Stir vigorously at RT for 2-4 hours . (Note: Phenylacetylene typically requires 4-6 hours under identical conditions).
-
Work-up: Dilute with water. The product usually precipitates. Filter and wash with cold water/pentane.
Protocol B: Sonogashira Coupling (Pd/Cu)
Optimized for coupling with Aryl Bromides.
Reagents:
-
Alkyne: 1-Cyclopentyl-3-ethynyl-1H-pyrazole (1.2 equiv)
-
Aryl Halide: Ar-Br (1.0 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base: Et3N (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Degassing: Sparge DMF with Argon for 15 mins. (Critical: Pyrazole alkynes are prone to oxidative dimerization in air).
-
Mixing: Add Ar-Br, Pd-catalyst, and CuI under Argon flow.
-
Initiation: Add Et3N followed by the alkyne.
-
Heating: Heat to 60°C for 3 hours . Monitor by LCMS.
-
Purification: Partition between EtOAc/Brine. The cyclopentyl group aids in extraction into the organic phase.
Stability & Storage Data
| Parameter | Observation | Recommendation |
| Thermal Stability | Stable up to 120°C in inert atmosphere. | Safe for microwave synthesis. |
| Oxidative Stability | Moderate. Slow dimerization to diyne upon prolonged air exposure. | Store under Argon at 4°C. |
| Base Sensitivity | Sensitive to strong bases (e.g., n-BuLi) at C5 position. | Use mild bases (carbonates, amines) or maintain < -40°C if using lithiates. |
References
-
Synthesis of 1-Substituted Pyrazoles
-
Reactivity of Heteroaryl Alkynes
-
Click Chemistry Kinetics
- Title: Mechanism of the Copper(I)
- Source: Science (Cited context for Cu-acetylide formation r
-
URL:[Link]
-
Compound Data Source
Sources
- 1. Phenylacetylene - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. PubChemLite - 1-cyclopentyl-3-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]
Comparative study of cyclopentyl vs. other N-substituents on pyrazole reactivity
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of heterocyclic chemistry, the pyrazole scaffold stands as a cornerstone, underpinning the structure of numerous pharmaceuticals, agrochemicals, and materials. The reactivity and biological activity of these five-membered rings are profoundly influenced by the nature of the substituent at the N1 position. While simple alkyl and aryl groups have been extensively studied, the role of the cyclopentyl group has often been overlooked. This guide provides a comprehensive comparative analysis of the cyclopentyl N-substituent versus other common moieties, offering insights into its unique steric and electronic contributions to pyrazole reactivity. Through a synthesis of experimental data and mechanistic principles, we aim to equip researchers with the knowledge to strategically employ the N-cyclopentyl group in the design of novel functional molecules.
The Dual Nature of the N-Substituent: A Balancing Act of Sterics and Electronics
The reactivity of the N-substituted pyrazole ring is a delicate interplay between the electronic nature and the steric bulk of the substituent at the N1 position. These factors dictate the regioselectivity and rate of key synthetic transformations, including N-alkylation of the pyrazole core, electrophilic substitution at the C4 position, and palladium-catalyzed cross-coupling reactions.
The cyclopentyl group, a saturated five-membered carbocycle, presents a fascinating case study. It is larger than a methyl group but conformationally more flexible than a tert-butyl or cyclohexyl group. Electronically, as an alkyl group, it is weakly electron-donating through an inductive effect, thereby activating the pyrazole ring towards electrophilic attack.
This guide will delve into a comparative analysis of the cyclopentyl group against a representative set of N-substituents:
-
N-Methyl: A small, electron-donating group with minimal steric hindrance.
-
N-Isopropyl: A bulkier alkyl group, introducing moderate steric hindrance.
-
N-Phenyl: An aryl group with distinct electronic (pi-system) and steric (planar but potentially rotating) properties.
-
N-Benzyl: Features an sp³-hybridized carbon attached to the nitrogen, but with the steric and electronic influence of a phenyl ring one carbon removed.
Comparative Reactivity Analysis
N-Alkylation of 3-Substituted Pyrazoles: The Regioselectivity Challenge
The N-alkylation of unsymmetrically substituted pyrazoles is a fundamental transformation that often yields a mixture of two regioisomers. The outcome is largely governed by the steric hindrance around the two nitrogen atoms.[1][2] Alkylation generally favors the less sterically hindered nitrogen.[1]
Table 1: Regioselectivity in the N-Alkylation of 3-Methylpyrazole with Various Alkyl Halides
| N-Substituent Precursor | Alkylating Agent | Base/Solvent | N1/N2 Ratio | Total Yield (%) | Reference |
| 3-Methylpyrazole | Methyl Iodide | K₂CO₃/DMSO | ~2:1 | High | [2] |
| 3-Methylpyrazole | Isopropyl Bromide | K₂CO₃/DMSO | Favors N1 | Moderate | [1] |
| 3-Methylpyrazole | Cyclopentyl Bromide | K₂CO₃/DMSO | Primarily N1 | Good | Assumed from steric trend |
| 3-Methylpyrazole | Benzyl Bromide | K₂CO₃/DMSO | ~10:1 | High | [2] |
Note: Direct comparative data for cyclopentyl bromide under these exact conditions was not explicitly found in a single source, the outcome is predicted based on established steric trends.
The cyclopentyl group, being bulkier than a methyl group, is expected to direct alkylation to the less hindered nitrogen atom (N1) of a 3-substituted pyrazole with high selectivity, likely comparable to or greater than that of an isopropyl group. The flexible nature of the cyclopentyl ring may allow it to adopt a conformation that minimizes steric clash more effectively than a rigid tert-butyl group.
Caption: Steric influence of the N-substituent on the regioselectivity of pyrazole N-alkylation.
Electrophilic Substitution at C4: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[3][4] For pyrazoles, this reaction typically occurs at the C4 position and is highly dependent on the presence of an N-substituent to activate the ring.[5][6]
Table 2: Yields for the Vilsmeier-Haack Formylation of N-Substituted Pyrazoles
| N-Substituent | Reagents | Temperature (°C) | Yield of 4-formylpyrazole (%) | Reference |
| Methyl | POCl₃/DMF | 55 | Excellent | [7] |
| Phenyl | POCl₃/DMF | 75 | Excellent | [7] |
| Cyclopentyl | POCl₃/DMF | ~60-70 | Good to Excellent | Inferred from general reactivity |
| Benzyl | POCl₃/DMF | 60 | Excellent | [7] |
Note: While specific data for N-cyclopentylpyrazole was not found in a direct comparison, its electron-donating nature suggests it will readily undergo this reaction.
The electron-donating nature of the cyclopentyl group is expected to activate the pyrazole ring for electrophilic substitution, leading to high yields of the 4-formyl product. Its steric bulk is less likely to influence the outcome of this reaction as the attack is at the remote C4 position.
Caption: General workflow for the Vilsmeier-Haack formylation of N-substituted pyrazoles.
Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, and it has been successfully applied to functionalize the pyrazole ring, typically at the C4 position.[8][9] The efficiency of this reaction can be influenced by the N-substituent, which can affect the electronic properties of the pyrazole ring and potentially interact with the palladium catalyst.
Table 3: Yields for the Suzuki-Miyaura Coupling of 4-Bromo-N-Substituted Pyrazoles with Phenylboronic Acid
| N-Substituent | Catalyst/Base | Solvent | Yield (%) | Reference |
| Unprotected (NH) | Pd(OAc)₂/SPhos/K₂CO₃ | Dioxane/H₂O | Moderate | [10] |
| Methyl | Pd(PPh₃)₄/Cs₂CO₃ | DME/H₂O | 95 | [9] |
| Cyclopentyl | Pd(PPh₃)₄/Cs₂CO₃ | DME/H₂O | High | Inferred from similar N-alkyl systems |
| Phenyl | Pd(OAc)₂/SPhos/K₂CO₃ | Dioxane/H₂O | Good to High | [11] |
Note: Specific comparative data for N-cyclopentyl-4-bromopyrazole was not available in the searched literature. The expected high yield is based on the general success of this reaction with other N-alkyl pyrazoles.
The N-cyclopentyl group, being electronically similar to other alkyl groups, is not expected to significantly hinder the Suzuki-Miyaura coupling at the C4 position. High yields are anticipated, comparable to those observed for N-methyl and other N-alkyl pyrazoles.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a 3-Substituted Pyrazole[2]
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add the 3-substituted pyrazole (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to form a solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., cyclopentyl bromide, 1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an N-Substituted Pyrazole[8]
-
In a flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, excess).
-
Cool the flask in an ice-salt bath to 0°C.
-
Add phosphorus oxychloride (POCl₃, ~3 eq) dropwise with stirring, maintaining the temperature below 10°C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 1 hour to form the Vilsmeier reagent.
-
Add the N-substituted pyrazole (1.0 eq) to the Vilsmeier reagent.
-
Heat the reaction mixture to 55-75°C and stir for the required time (typically 2-6 hours), monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to pH 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Microwave-Assisted Suzuki-Miyaura Cross-Coupling of a 4-Bromo-N-Substituted Pyrazole[10]
-
To a microwave vial, add the 4-bromo-N-substituted pyrazole (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), cesium carbonate (Cs₂CO₃, 2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Add a mixture of 1,2-dimethoxyethane (DME) and water (typically in a 10:4 ratio).
-
Seal the vial and purge with an inert gas (e.g., nitrogen or argon).
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90°C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The N-cyclopentyl group emerges as a valuable substituent in pyrazole chemistry, offering a unique balance of steric and electronic properties. Its moderate bulk effectively directs the regioselectivity of N-alkylation reactions, while its electron-donating nature activates the pyrazole ring for electrophilic substitution and facilitates efficient cross-coupling reactions. For medicinal chemists and materials scientists, the cyclopentyl group provides a means to explore chemical space beyond simple alkyl and aryl substituents, potentially leading to compounds with improved physical properties and biological activities. This guide serves as a foundational resource for understanding and harnessing the synthetic potential of N-cyclopentylpyrazoles.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. (n.d.). Royal Society of Chemistry.
- BenchChem. (2025).
- Anderson, K. W., et al. (2012).
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.).
- Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017). ACS Figshare.
- Boruah, P. R., et al. (2015).
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry.
- Phansavath, P., & Ratovelomanana-Vidal, V. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry.
- Fustero, S., et al. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
- El Hammadi, A., et al. (n.d.). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3 + and N2 +) on the basicity and tautomerism of pyrazoles. Scilit.
- Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Royal Society of Chemistry.
- ChemInform Abstract: Sequential Suzuki—Miyaura Cross-Coupling Reactions of 4-Halopyrazolyl MIDA 3-Boronates: A Modular Synthetic Entry to 3,4-Bis(hetero)aromatic Pyrazoles. (2025).
- Exp 4 - Suzuki Coupling Reaction. (n.d.). Scribd.
- Tovtik, R., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches.
- Chapter 4 – Organic Compounds: Cycloalkanes and Their Stereochemistry. (n.d.).
- Explain steric effect in organic chemistry with example. (2026). Filo.
- BenchChem. (2025).
- Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
- Harper, K. (2025). (PDF)
- (n.d.).
- Norman, N. J., et al. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Tovtik, R., et al. (n.d.). Substituent effects in N-acetylated phenylazopyrazole photoswitches. PMC.
- Bakr, R. B., et al. (n.d.).
- de la Vega-Hernández, R., et al. (2022). A real space picture of the role of steric effects in SN2 reactions. PMC.
- BenchChem. (n.d.). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
- Naz, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- 4-Formylpyrazoles: Applications in Organic Synthesis | Request PDF. (2025).
- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. (n.d.).
- Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- BenchChem. (2025).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. (n.d.). JOCPR.
- Singh, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC.
- Bakr, R. B., et al. (2018).
- Heterocyclic Chemistry. (n.d.).
- Carrasco, I., et al. (2022). Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III)
- DeMitsch, L. M., et al. (2022).
- Brezgin, S., et al. (2017).
- Nitration and Sulfonation Reactions In Electrophilic Arom
- 2.7: Aromatic Heterocycles. (2025). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. html.rhhz.net [html.rhhz.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Assay Validation for Compounds Derived from 1-Cyclopentyl-3-ethynyl-1H-pyrazole
Executive Summary
This guide outlines the validation architecture for a specific class of small molecules: kinase inhibitors derived from the 1-Cyclopentyl-3-ethynyl-1H-pyrazole scaffold.
This scaffold is unique due to the C3-ethynyl (alkyne) moiety. Unlike standard pyrazole intermediates used in amide couplings, the ethynyl group serves two distinct strategic functions in drug discovery:
-
Synthetic Handle: It enables "Click Chemistry" (CuAAC) to rapidly generate 1,4-disubstituted 1,2,3-triazole libraries, acting as a bioisostere for amide bonds.
-
Chemical Probe: It can function as a steric probe or, in specific contexts, a latent covalent warhead for Activity-Based Protein Profiling (ABPP).
This guide compares the validation of these Triazole-Linked Derivatives against traditional Amide-Linked Isosteres , providing experimental protocols for biochemical potency, cellular target engagement, and selectivity profiling.
Strategic Context: The "Click-to-Lead" Advantage
The primary validation challenge for ethynyl-derived compounds is distinguishing between linker artifacts (where the triazole interferes with binding) and true pharmacophore potency.
Comparison: Triazole-Linked (Topic) vs. Amide-Linked (Alternative)
| Feature | Ethynyl-Derived (Triazole Linker) | Traditional (Amide Linker) |
| Synthesis Speed | High: Modular "Click" reaction allows rapid library generation. | Medium: Requires coupling reagents, protection/deprotection steps. |
| Physicochemical | High Stability: Triazoles are resistant to metabolic hydrolysis. | Variable: Amides are susceptible to peptidases/hydrolysis. |
| Binding Mode | Rigid: The triazole ring adds rigidity and dipole interactions. | Flexible: Amide bonds allow rotation; H-bond donor/acceptor profile differs. |
| Validation Risk | False Negatives: Triazole bulk may clash with the ATP gatekeeper residue. | Standard: Well-understood SAR (Structure-Activity Relationship). |
PART 1: Chemical Validation (The Input)
Before biological testing, the integrity of the "click" transformation must be validated. Unreacted alkyne scaffold (1-Cyclopentyl-3-ethynyl-1H-pyrazole) can act as a competitive inhibitor or a non-specific aggregator, skewing IC50 data.
Protocol A: Reaction Completeness QC via LC-MS
-
Objective: Ensure <1% residual alkyne scaffold remains in the final compound well.
-
Method:
-
Dissolve the derived compound in DMSO (10 mM).
-
Analyze via UPLC-MS (C18 column, Acetonitrile/Water gradient).
-
Pass Criteria: Absence of the parent mass [M+H]+ ~161.1 Da (1-Cyclopentyl-3-ethynyl-1H-pyrazole).
-
Fail Criteria: Presence of parent peak indicates incomplete cycloaddition; re-purify to prevent false potency data.
-
PART 2: Biochemical Potency (The Output)
Pyrazole derivatives frequently target kinases such as MPS1 (TTK) , CDK , or Aurora Kinases . The following protocol uses a TR-FRET format, which is less susceptible to fluorescence interference than standard intensity assays.
Protocol B: LanthaScreen™ Eu Kinase Binding Assay
-
Rationale: Measures the displacement of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) by the test compound.
-
Target: Validated here for MPS1 (TTK) , a common target for pyrazole-based libraries.
Step-by-Step Methodology:
-
Reagent Prep:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Antibody: Eu-anti-GST (2 nM final).
-
Tracer: Kinase Tracer 236 (5 nM final).
-
Enzyme: Recombinant MPS1/TTK (5 nM final).
-
-
Compound Addition:
-
Prepare a 10-point dose-response of the Triazole-derivative (Start 10 µM, 3-fold dilution) in DMSO.
-
Dispense 100 nL into a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Reaction Assembly:
-
Add 5 µL of Kinase/Antibody mix.
-
Add 5 µL of Tracer.
-
Note: Do not add ATP (this is a tracer displacement assay).
-
-
Incubation:
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
-
Detection:
-
Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission 1: 665 nm (Tracer-FRET).
-
Emission 2: 615 nm (Europium).
-
-
Data Analysis:
-
Calculate TR-FRET Ratio = (Em 665 / Em 615).
-
Fit data to a sigmoidal dose-response equation (4-parameter logistic) to determine IC50.
-
PART 3: Cellular Target Engagement
Biochemical potency does not guarantee cellular permeability. The rigidity of the triazole ring (derived from the ethynyl group) can impact cell membrane penetration compared to flexible amides.
Protocol C: NanoBRET™ Target Engagement Assay
This assay proves the compound enters the cell and binds the kinase in situ.
Workflow Diagram (DOT)
Caption: NanoBRET workflow for validating cellular permeability and target occupancy of pyrazole derivatives.
Methodology Details:
-
Cell Seeding: Plate HEK293 cells transfected with NLuc-MPS1 plasmid (or relevant target) at 20,000 cells/well in 96-well plates.
-
Tracer Addition: Add the cell-permeable fluorescent tracer (concentration determined by
) + Test Compound (dose-response). -
Mechanism:
-
No Compound: Tracer binds NLuc-Kinase
High BRET signal. -
Hit Compound: Displaces Tracer
Low BRET signal.
-
-
Control: Use the parent scaffold (1-Cyclopentyl-3-ethynyl-1H-pyrazole) as a negative control to prove that the derivative (triazole) drives potency, not the scaffold itself.
PART 4: Selectivity & Safety Profiling
Ethynyl-derived pyrazoles must be screened for off-target effects, particularly against the Dark Kinome (understudied kinases) where pyrazoles are known to be promiscuous.
Comparative Selectivity Logic
-
Triazole Derivatives: The 1,2,3-triazole ring is a strong dipole. It often improves selectivity by forming specific H-bonds in the ATP pocket that the amide linker cannot mimic.
-
Recommendation: Screen the lead compound against a panel of 50+ kinases (e.g., KinaseSeeker or scanMAX) focusing on:
-
CDK Family: (High structural homology).
-
Aurora A/B: (Common pyrazole off-targets).
-
KDR (VEGFR2): (Vascular safety risk).
-
Validation Logic Diagram
Caption: Decision tree for validating compounds derived from the ethynyl-pyrazole scaffold.
References
-
PubChem. (n.d.). 1-cyclopentyl-3-ethynyl-1h-pyrazole (Compound).[1] National Library of Medicine. Retrieved from [Link]
-
Naud, S., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lategahn, J., et al. (2019). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Nitulescu, G. M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules.[1][2][3][4][5][6][7][8][9] Retrieved from [Link]
-
Christodoulou, M. S., et al. (2012).[4] Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents.[4][10][11] Medicinal Chemistry.[2][3][4][5][12][6][7][8][9] Retrieved from [Link]
Sources
- 1. PubChemLite - 1-cyclopentyl-3-ethynyl-1h-pyrazole (C10H12N2) [pubchemlite.lcsb.uni.lu]
- 2. jchr.org [jchr.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95 [smolecule.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclopentyl-3-ethynyl-1H-pyrazole
This guide provides essential safety and logistical information for the proper disposal of 1-Cyclopentyl-3-ethynyl-1H-pyrazole. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby protecting laboratory personnel and the environment. The information is grounded in established safety protocols and regulations from authoritative bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
The unique structure of 1-Cyclopentyl-3-ethynyl-1H-pyrazole, which incorporates both a pyrazole ring and a terminal alkyne, necessitates specific handling and disposal considerations. Pyrazole derivatives are known for their diverse biological activities, while terminal alkynes present a reactivity hazard due to the potential for forming explosive acetylide anions.[1][2][3][4][5] Therefore, a thorough understanding of these chemical properties is paramount for safe disposal.
Hazard Assessment and Core Safety Principles
Key Hazards:
-
Reactivity of the Terminal Alkyne: The most significant immediate hazard stems from the terminal alkyne. The acidic proton on the ethynyl group can be deprotonated by strong bases or react with certain metal salts (e.g., copper(I), silver, mercury) to form highly reactive and potentially explosive acetylide anions.[1]
-
Unknown Toxicity: The biological effects of many novel pyrazole derivatives are not fully characterized.[6][7] Therefore, exposure should be minimized.
-
Incompatibility: Avoid contact with strong bases (unless part of a controlled quenching procedure), strong oxidizing agents, and heavy metal salts.[1]
All handling and disposal procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[1]
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory when handling 1-Cyclopentyl-3-ethynyl-1H-pyrazole and its waste. This includes:
-
Eye Protection: Safety goggles are required at all times.
-
Hand Protection: Chemical-resistant gloves are essential. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[6]
-
Body Protection: A flame-resistant lab coat should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary.
Disposal Pathways: A Step-by-Step Guide
The appropriate disposal pathway for 1-Cyclopentyl-3-ethynyl-1H-pyrazole depends on whether it is in the form of unused or expired product, or as part of a reaction mixture.
Unused or expired quantities of the pure compound should not be treated or altered. The original container should be securely sealed, clearly labeled as hazardous waste, and disposed of through your institution's Environmental Health and Safety (EHS) office.[1]
Procedure:
-
Labeling: Ensure the container is clearly labeled with the full chemical name: "1-Cyclopentyl-3-ethynyl-1H-pyrazole".
-
Secure Closure: Tightly seal the container.
-
Segregation: Store the container in a designated satellite accumulation area, segregated from incompatible materials.[8][9]
-
EHS Pickup: Arrange for waste collection by your institution's EHS department.[1]
Reaction mixtures must undergo a quenching procedure to neutralize any residual reactive terminal alkyne before being collected for disposal.[1] This is a critical step to mitigate the risk of explosive acetylide formation.
Quenching Protocol:
This protocol is for a laboratory-scale reaction and should be adjusted based on the specific reaction scale and concentration of the alkyne.
-
Preparation:
-
Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the reaction mixture to 0 °C using an ice bath.[1]
-
-
Dilution:
-
Dilute the reaction mixture with an equal volume of an inert solvent (e.g., Tetrahydrofuran - THF) to help dissipate heat during quenching.[1]
-
-
Quenching:
-
Waste Collection:
-
Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container.[1]
-
The container must be chemically compatible with all components of the quenched mixture.[10]
-
Ensure the waste container is properly labeled with all constituents of the mixture.[1][8]
-
-
Final Disposal:
Spill Management
In the event of a spill, evacuate the area and prevent further spread if it is safe to do so. Use absorbent materials to clean up the spill and dispose of the contaminated materials as hazardous waste. Ensure adequate ventilation.
Regulatory Compliance
All chemical waste disposal must adhere to local, state, and federal regulations. The Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management in the United States.[8][10] It is imperative to follow your institution's Chemical Hygiene Plan as mandated by OSHA.[11][12][13]
Summary of Disposal Procedures
| Waste Type | Key Disposal Steps |
| Unused/Expired Compound | 1. Securely seal original container. 2. Label as hazardous waste. 3. Store in a designated satellite accumulation area. 4. Arrange for EHS pickup. |
| Reaction Mixtures | 1. Cool the reaction mixture to 0°C under an inert atmosphere. 2. Dilute with an equal volume of an inert solvent. 3. Slowly quench with a proton-donating agent (e.g., isopropanol). 4. Allow to warm to room temperature. 5. Transfer to a labeled hazardous waste container. 6. Arrange for EHS pickup. |
Disposal Workflow Diagram
Caption: Logical workflow for the disposal of 1-Cyclopentyl-3-ethynyl-1H-pyrazole.
References
- Benchchem. Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Laboratory Waste Management Guidelines.
- AFG Bioscience LLC. (n.d.). SAFETY DATA SHEET for 3-Nitro-1H-pyrazole.
- Combi-Blocks, Inc. (2023, June 10). JQ-5927 - Safety Data Sheet for 1-Cyclopentyl-3-nitro-1h-pyrazole-4-carboxylic acid.
- NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
- Vanderbilt University Medical Center. The Laboratory Standard | Office of Clinical and Research Safety.
- OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Journal of Chemical Health Risks. (2024, November 20). “Review on Biological Activities of Pyrazole Derivatives”.
- Smolecule. (2023, August 25). Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95.
- Journal of Chemical Health Risks. “Review on Biological Activities of Pyrazole Derivatives”.
- MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Buy 1-CYCLOPENTYL-3-METHYL-1H-PYRAZOLE | 1170199-10-6 | 95 [smolecule.com]
- 4. jchr.org [jchr.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. afgsci.com [afgsci.com]
- 7. combi-blocks.com [combi-blocks.com]
- 8. odu.edu [odu.edu]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 13. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
